Technical Documentation Center

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate
  • CAS: 1207852-56-9

Core Science & Biosynthesis

Foundational

A Technical Guide to Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest to researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, applications in medicinal chemistry, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring geminally difluorinated at the 4-position, an amino group at the 3-position, and a benzyl carbamate protecting group on the ring nitrogen. This unique combination of functional groups makes it a valuable and versatile building block in the synthesis of complex molecular architectures for pharmaceutical applications.

CAS Number: 1207852-56-9

PropertyValueSource
Molecular Formula C₁₃H₁₆F₂N₂O₂[1]
Molecular Weight 270.28 g/mol [1]
Appearance Off-White Solid
Storage Hygroscopic, store in a refrigerator under an inert atmosphere.

The Strategic Importance of the 4,4-Difluoropiperidine Moiety in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The gem-difluoro group (CF₂) at the 4-position of the piperidine ring in this molecule offers several key advantages:

  • Metabolic Stability: The replacement of metabolically labile C-H bonds with strong C-F bonds can block oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby enhancing the metabolic stability and half-life of a drug candidate.

  • Modulation of Basicity: The highly electronegative fluorine atoms can lower the pKa of the piperidine nitrogen. This modulation of basicity can be crucial for optimizing a compound's binding affinity to its target protein and for mitigating off-target effects, such as interactions with the hERG potassium ion channel, which can lead to cardiovascular toxicity.[2]

  • Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of the piperidine ring, which can be exploited to achieve a more favorable orientation for binding to a biological target.

  • Bioisosteric Replacement: The CF₂ group can act as a bioisostere for a carbonyl group, which can be a useful strategy for improving a compound's properties without drastically altering its core structure.

Synthesis and Methodologies

A plausible synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow A 1. Starting Material (e.g., N-protected-4-piperidone) B 2. Fluorination (e.g., Deoxofluorination) A->B C 3. Introduction of Amino Group Precursor (e.g., Nitration or Azide formation) B->C D 4. Reduction to Amino Group C->D E 5. Carbamate Protection (Benzyl Chloroformate) D->E F Target Molecule E->F

Caption: A generalized synthetic workflow for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate.

Experimental Protocol (General Example for a Related Compound):

The following is a generalized protocol for a key transformation in the synthesis of a related aminopiperidine derivative, which illustrates the type of chemistry involved. This is for informational purposes only and would require optimization for the target molecule.

Step: Reductive Amination to Introduce an Amino Group

  • Dissolution: Dissolve the ketone precursor (1 equivalent) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 equivalents).

  • pH Adjustment (if necessary): Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) using a mild acid like acetic acid to facilitate imine formation.

  • Addition of Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amine.

Applications in Drug Discovery

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate serves as a crucial intermediate for the synthesis of more complex molecules with therapeutic potential. The 3-amino-4,4-difluoropiperidine scaffold is incorporated into drug candidates to leverage the beneficial properties conferred by the gem-difluoro group.

While specific drug candidates incorporating this exact fragment are often proprietary, the 4,4-difluoropiperidine motif has been explored in the development of antagonists for the Dopamine 4 Receptor (D4R), which are of interest for treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[3][4] The strategic placement of the gem-difluoro group in these scaffolds has been shown to improve potency and selectivity.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds suggest the following:

Hazard Statements (based on similar compounds):

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid dust formation.[6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The compound is hygroscopic and should be stored under an inert atmosphere.

Conclusion

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a valuable and strategically designed building block for medicinal chemistry and drug discovery. The presence of the gem-difluoro group on the piperidine ring offers a powerful tool for researchers to fine-tune the metabolic stability, basicity, and conformational properties of drug candidates. This technical guide provides a foundational understanding of its properties, synthesis, applications, and handling, underscoring its importance for the development of next-generation therapeutics.

References

  • Ortiz, A. et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Org. Biomol. Chem.2016, 14, 5635-5643.
  • Boateng, E. et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem2023, 18, e202300298.
  • Actelion Pharmaceuticals Ltd. 4,4-difluoro-piperidine-compounds. WO2013127913A1.
  • Wang, Y. et al. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. CN102442937A.
  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • PubChemLite. Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

Sources

Exploratory

Physicochemical properties of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

An In-Depth Technical Guide to Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate Authored by a Senior Application Scientist For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, structural characteristics, and potential applications of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate. As a fluorinated piperidine derivative, this compound holds significant interest for medicinal chemistry and drug discovery. The strategic introduction of gem-difluoro substituents on the piperidine ring is known to modulate key drug-like properties, including metabolic stability and basicity. This document synthesizes available data to offer a valuable resource for researchers working with this and related molecular scaffolds.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity in the presentation of pharmacophoric elements. The strategic incorporation of fluorine atoms into the piperidine ring has emerged as a powerful tool in drug design.[2] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties in several ways:

  • Metabolic Stability: The high bond energy of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of nearby amino groups, which can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: Fluorine substitution can significantly impact the conformational preferences of the piperidine ring, leading to more rigid structures that can enhance binding affinity to biological targets.[2][4]

  • Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity and membrane permeability, which are critical factors for oral bioavailability.

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a bifunctional molecule that combines the structural features of a protected amino group and a gem-difluorinated piperidine core, making it a valuable building block for the synthesis of novel drug candidates.

Molecular Structure and Conformation

The chemical structure of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is characterized by a piperidine ring substituted at the 1-position with a benzyl carboxylate group, at the 3-position with an amino group, and at the 4-position with two fluorine atoms.

Caption: Chemical structure of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate.

Conformational Preferences of the Fluorinated Piperidine Ring
  • Hyperconjugation: Interactions between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals.

  • Charge-Dipole Interactions: Favorable electrostatic interactions between the electron-rich fluorine and other parts of the molecule.[2]

The presence of the gem-difluoro group at the 4-position is expected to significantly influence the chair conformation of the piperidine ring. Furthermore, the polarity of the solvent can play a major role in the conformational equilibrium.[2] Computational modeling and NMR studies would be necessary to definitively determine the preferred conformation of this specific molecule in different environments.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is presented in the table below. It is important to note that much of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
CAS Number 1207852-56-9[5]
Molecular Formula C₁₃H₁₆F₂N₂O₂[5]
Molecular Weight 270.28 g/mol [5]
Purity Typically ≥97%[5]
Physical Form Not explicitly stated, may vary (e.g., oil to solid)
Melting Point Data not available[5]
Boiling Point Data not available[5]
Storage Sealed in a dry environment at room temperature[5]

Experimental Protocols and Characterization

While specific, detailed experimental protocols for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate are not published, standard analytical techniques would be employed for its characterization and purity assessment. The following outlines a general approach based on common practices for similar compounds.[6][7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of non-volatile organic compounds.

cluster_0 HPLC System Pump Quaternary Pump (Mobile Phase A & B) Autosampler Autosampler (Sample Injection) Pump->Autosampler ColumnOven Column Oven (e.g., 30°C) Autosampler->ColumnOven Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Detector UV Detector (e.g., 254 nm) ColumnOven->Detector DataSystem Data Acquisition System Detector->DataSystem

Sources

Foundational

Strategic Fluorination of Piperidine Scaffolds: Modulating Pharmacokinetics in Drug Discovery

Executive Summary As a privileged structural motif, the piperidine ring is ubiquitous in FDA-approved therapeutics. However, the intrinsic high basicity of the secondary amine (pKa ~11.2) frequently introduces severe pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged structural motif, the piperidine ring is ubiquitous in FDA-approved therapeutics. However, the intrinsic high basicity of the secondary amine (pKa ~11.2) frequently introduces severe pharmacokinetic (PK) and safety liabilities, including poor membrane permeability, lysosomal sequestration, and off-target hERG channel binding. As a Senior Application Scientist, I have consistently observed that the strategic incorporation of fluorine atoms into the piperidine framework serves as an elegant, multi-dimensional solution. This technical guide explores the causality behind how fluorinated piperidine building blocks modulate physicochemical properties, enhance metabolic stability, and dictate molecular conformation, ultimately accelerating the drug discovery pipeline.

Physicochemical Tuning: The Causality of pKa and Lipophilicity

The most profound impact of fluorinating a piperidine ring is the modulation of its acid-base chemistry. Fluorine is the most electronegative element; when placed adjacent to the basic nitrogen (e.g., at the β

  • or γ -position), it exerts a powerful inductive electron-withdrawing effect (-I) through the σ -bond framework. This effect pulls electron density away from the nitrogen lone pair, destabilizing the protonated conjugate acid and significantly lowering the amine's pKa[1].
Why Does pKa Modulation Matter?

The gastrointestinal tract operates across a pH gradient. A standard, unfluorinated piperidine is >99.9% ionized at physiological pH (7.4), rendering it highly polar and restricting passive transcellular permeability. By depressing the pKa into the 7.0–9.0 range, fluorination exponentially increases the fraction of the neutral, lipophilic free base available for membrane diffusion[2].

Furthermore, the hERG potassium ion channel—a primary culprit in drug-induced cardiotoxicity—features a binding cavity that engages in strong cation- π interactions with positively charged amines. Lowering the pKa reduces the population of the cationic species at physiological pH, directly mitigating hERG liability[1],[3]. Simultaneously, it prevents the compound from becoming trapped in acidic cellular compartments (lysosomes), thereby increasing the cytosolic concentration of the drug[4].

Quantitative Impact on Physicochemical Properties

The magnitude of the pKa shift is highly dependent on the regiochemistry and stereochemistry of the fluorine substituent. The table below summarizes the quantitative shifts observed in common building blocks.

Table 1: Impact of Fluorination on Piperidine pKa and Pharmacokinetics

Scaffold VariantpKa (Conjugate Acid) Δ pKa vs PiperidinePrimary Pharmacokinetic Benefit
Piperidine (Parent) ~11.2N/ABaseline reference
4-Fluoropiperidine ~9.5-1.7Enhanced passive membrane permeability
3-Fluoropiperidine (Eq) ~8.9-2.3Reduced hERG liability & phospholipidosis
3-Fluoropiperidine (Ax) ~9.8-1.4Conformational locking for target engagement
3,3-Difluoropiperidine ~7.2-4.0Complete mitigation of lysosomal trapping

(Data synthesized from chemoinformatic analyses of 3D fragments and FBDD libraries[1],[2].)

G A Fluorination of Piperidine Ring B Inductive Electron Withdrawal (-I Effect) A->B C Reduced Amine pKa (ΔpKa 1.5 - 4.0) B->C D Decreased hERG Binding (Safety) C->D E Lower Lysosomal Trapping C->E F Enhanced Membrane Permeability C->F

Logical flow of piperidine fluorination impacting pharmacokinetic safety and efficacy.

Metabolic Shielding: Circumventing CYP450 Vulnerabilities

Cytochrome P450 (CYP) enzymes in the liver are highly efficient at oxidizing electron-rich C-H bonds, particularly those adjacent to heteroatoms ( α -oxidation leading to dealkylation) or at exposed aliphatic sites.

Replacing a vulnerable C-H bond with a C-F bond acts as a metabolic shield. The causality here is thermodynamic: the C-F bond is exceptionally strong (~116 kcal/mol compared to ~98 kcal/mol for a C-H bond), making it highly resistant to oxidative cleavage by CYP enzymes[4]. Because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), this metabolic stability is achieved without introducing the severe steric bulk that might otherwise disrupt target binding or trigger P-glycoprotein (P-gp) mediated efflux[5].

Conformational Engineering: Stereoelectronics in Target Binding

Beyond electronic and metabolic effects, fluorine dictates the 3D conformation of the piperidine ring. In drug design, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty of binding, thereby increasing potency.

In 3-fluoropiperidines, one might expect the bulky fluorine atom to prefer the equatorial position to minimize steric clashes. However, when the piperidine nitrogen is protonated (as it often is in biological systems), the molecule strongly prefers the axial conformation[6],[3]. This counterintuitive behavior is driven by charge-dipole interactions: the highly polarized C-F bond dipole aligns anti-parallel to the N+ -H bond dipole, minimizing the overall electrostatic energy of the system. This "conformational locking" is a critical tool for aligning pharmacophores precisely within a receptor's binding pocket.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacokinetic advantages of fluorinated piperidines, our laboratory employs the following self-validating workflows. The inclusion of internal controls ensures that every dataset generated is inherently trustworthy.

Protocol A: Potentiometric pKa Determination

Rationale: To precisely quantify the basicity shift induced by the inductive effects of fluorination.

  • Preparation: Dissolve 2.0 mg of the fluorinated piperidine in 50 mL of a standardized 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. If the compound exhibits poor aqueous solubility, utilize a methanol/water co-solvent gradient and extrapolate to 100% aqueous conditions using a Yasuda-Shedlovsky plot.

  • Acidification: Titrate the solution with standardized 0.1 M HCl until the pH reaches 2.0, ensuring complete protonation of the piperidine nitrogen.

  • Inert Titration: Slowly back-titrate by adding standardized 0.1 M KOH in 0.05 mL increments. Causality: This step must be performed under a continuous argon sweep to prevent atmospheric CO2​ from dissolving into the solution as carbonic acid, which would artificially skew the basic pKa readings.

  • Data Analysis: Determine the pKa from the inflection point of the titration curve via the Henderson-Hasselbalch equation.

  • Self-Validation System: Concurrently run a pure piperidine standard (expected pKa ~11.2) and a labetalol standard. If the controls deviate by >0.1 log units, recalibrate the glass electrode.

Protocol B: High-Throughput In Vitro Microsomal Stability Assay

Rationale: To assess the resistance of the fluorinated scaffold to CYP450-mediated oxidative metabolism.

G A 1. Compound Incubation (HLMs + NADPH) B 2. Aliquot Sampling (0-60 min) A->B C 3. Reaction Quenching (Cold ACN) B->C D 4. Protein Precipitation C->D E 5. LC-MS/MS Analysis D->E F 6. CLint Calculation E->F

Step-by-step workflow for in vitro microsomal metabolic stability assay.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL with the fluorinated test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the microplate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the essential cofactor NADPH (1 mM final concentration).

  • Sampling & Quenching: At precise intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide). Causality: The severe drop in temperature combined with the organic solvent instantly denatures the CYP450 enzymes, halting all metabolic activity and precipitating the proteins to prevent LC-MS column clogging.

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the clear supernatant for LC-MS/MS quantification.

  • Calculation: Plot the natural log (ln) of the remaining parent compound percentage against time. Calculate the intrinsic clearance ( CLint​ ) from the slope of the linear regression.

  • Self-Validation System: Include Verapamil (high clearance, validates CYP3A4/2D6 viability) and Warfarin (low clearance, validates assay baseline stability) in parallel wells. The assay is only accepted if the half-lives of these controls fall within historical laboratory thresholds.

Conclusion

The transition from a basic piperidine to a fluorinated piperidine is not merely a structural substitution; it is a calculated pharmacokinetic optimization. By understanding the causality between electronegativity, pKa, lipophilicity, and stereoelectronics, drug development professionals can leverage fluorinated building blocks to rescue stalled scaffolds, bypass metabolic bottlenecks, and engineer safer, more bioavailable therapeutics.

References

  • Source: ACS Publications (acs.org)
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)
  • Source: Benchchem (benchchem.com)
  • Source: ResearchGate (researchgate.net)
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp)
  • Source: Scientific Update (scientificupdate.com)

Sources

Protocols & Analytical Methods

Method

Amide coupling reaction conditions for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

An In-Depth Guide to Amide Coupling with Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate Application Note and Protocols for Researchers in Synthetic and Medicinal Chemistry The introduction of fluorine into molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling with Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Application Note and Protocols for Researchers in Synthetic and Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties. The 4,4-difluoropiperidine motif, in particular, has emerged as a valuable building block. However, the synthesis of amide derivatives from intermediates like Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate presents significant synthetic challenges. The strong electron-withdrawing nature of the gem-difluoro group substantially reduces the nucleophilicity of the adjacent amine, making standard amide coupling conditions sluggish and often ineffective.[1]

This document serves as a comprehensive technical guide, offering a detailed analysis of the challenges and providing robust, field-proven protocols for successfully synthesizing amide bonds with this demanding substrate. We will explore the causality behind reagent selection and provide step-by-step methodologies to empower researchers to navigate this difficult but critical transformation.

The Core Challenge: Attenuated Nucleophilicity

The primary obstacle in coupling amines adjacent to a difluorinated carbon is electronic deactivation. The two fluorine atoms exert a powerful negative inductive effect, pulling electron density away from the piperidine ring and, consequently, from the nitrogen atom of the 3-amino group.[1] This diminished electron density lowers the amine's nucleophilicity, making it a poor reaction partner for the activated carboxylic acid intermediates generated by standard coupling reagents.[1][2][3] Reactions that would proceed smoothly with a non-fluorinated analogue often fail, resulting in low yields, the recovery of starting materials, or the formation of byproducts from the decomposition of the activated intermediate.

Strategic Selection of Coupling Reagents

Success with this substrate hinges on choosing a coupling reagent and conditions that can overcome the high activation energy barrier. A tiered approach is recommended, starting with robust, common reagents and escalating to more potent systems if necessary.

G

Caption: Tiered strategy for selecting an amide coupling reagent.

Comparative Overview of Recommended Coupling Systems

The following table summarizes the most effective coupling systems for this challenging amine, outlining their key features and providing a basis for rational selection.

Coupling SystemReagent(s)BaseSolvent(s)Key Advantages & Considerations
Uronium/Aminium Salt HATU, HCTUDIPEA, 2,4,6-CollidineDMF, DCM, CH3CNHigh Potency: Forms highly reactive OAt-active esters. Generally reliable for many electron-deficient amines.[4][5]
Phosphonic Anhydride T3P®Pyridine, DIPEA, Et3NEtOAc, 2-MeTHF, DMFExcellent for Hindered Systems: Low epimerization risk, and byproducts are water-soluble, simplifying workup significantly.[6][7][8]
Carbodiimide + Additive EDC, HOBt, DMAPDIPEA, Et3NDCM, CH3CNCost-Effective: A classic method. The addition of DMAP can be crucial for difficult couplings by forming a highly reactive acyliminium intermediate.[9][10]
Acyl Fluoride Generation BTFFH, TCFHDIPEADCM, CH3CNMost Potent for Difficult Cases: Acyl fluorides are small and highly electrophilic, overcoming both steric and electronic barriers where other methods fail.[2][11][12]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This is often the most reliable first-choice method due to the high reactivity of the OAt-activated ester intermediate.[5][13]

G

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (to 0.1-0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[4]

  • Add a solution of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.1 equiv) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: T3P®-Mediated Amide Coupling

Propanephosphonic anhydride (T3P®) is an excellent choice when HATU fails or if the carboxylic acid is prone to epimerization. Its byproducts are easily removed with an aqueous wash, simplifying purification.[6][7][8]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.1 equiv)

  • T3P® (50% solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0-4.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (to 0.1-0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.1 equiv).

  • Dissolve the solids in the chosen anhydrous solvent (e.g., EtOAc).

  • Add the base (Pyridine or DIPEA, 3.0-4.0 equiv).

  • Add the T3P® solution (1.5 equiv) dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2 to 24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with the reaction solvent (e.g., EtOAc).

  • Wash the organic layer sequentially with water and brine. The phosphonic acid byproducts are water-soluble and will be removed in the aqueous layers.[6][7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: EDC/DMAP-Mediated Coupling

This protocol enhances the classic EDC/HOBt method with a stoichiometric amount of DMAP, which can significantly improve coupling efficiency for electron-deficient amines by acting as an acyl transfer agent.[9]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equiv)

  • HOBt (catalytic, 0.1 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM) (to 0.1-0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the amine substrate (1.2 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).

  • Add the anhydrous solvent (e.g., CH₃CN) and stir to dissolve.

  • Add EDC·HCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction for 12 to 24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the activated intermediate.[1]2. Amine nucleophilicity is too low for the conditions.1. Switch to a more potent coupling system (HATU -> T3P® -> Acyl Fluoride).2. Increase the reaction temperature (e.g., to 40-60 °C).3. Increase the concentration of the reaction.
Formation of N-acylurea Byproduct (With carbodiimide reagents like EDC) The O-acylisourea intermediate rearranges before amine attack.[14]1. Ensure an additive like HOBt or DMAP is used to trap the O-acylisourea as a more stable active ester.[9][14]2. Switch to a non-carbodiimide coupling reagent like T3P® or HATU.
Difficulty in Purification 1. Byproducts from coupling reagents (e.g., tetramethylurea from HATU).2. Unreacted starting materials.1. For T3P®, the byproducts are water-soluble and easily removed.[7]2. For EDC, the urea byproduct is also water-soluble.[14]3. Optimize stoichiometry to drive the reaction to completion.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • DCPDC-Mediated Facile Amide-Bond Formation of Non-Nucleophilic and Hindered Amines. ACS Omega.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Process optimization for acid-amine coupling: a c
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
  • Optimize Amide Bond Formation for Increased Yield Efficiency.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activ
  • The Synthesis of Sterically Hindered Amides.
  • Amine to Amide Mechanism - H
  • Optimizing Amide Coupling Reactions. Scribd.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Accessing (Multi)
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Bitesize Bio.
  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine deriv
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • The formation of all-cis-(multi)
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

Sources

Application

Application Note: A Scalable Manufacturing Process for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Introduction: The Strategic Value of the 4,4-Difluoropiperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent saturated N-heterocyclic motifs in approved ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4,4-Difluoropiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent saturated N-heterocyclic motifs in approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it a privileged scaffold for engaging biological targets. The strategic incorporation of fluorine into this scaffold can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and the basicity (pKa) of the piperidine nitrogen.[1][2]

Specifically, the gem-difluoro substitution at the 4-position (4,4-difluoropiperidine) is of high interest. This modification can lock the ring in a preferred conformation and act as a bioisostere for a carbonyl group, while mitigating the risk of hERG potassium ion channel interactions often associated with basic amines.[1] Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a key building block, providing a synthetically versatile handle for the elaboration of more complex pharmaceutical agents. The 3-amino group offers a site for further derivatization, while the benzyloxycarbonyl (Cbz) group provides robust protection of the ring nitrogen, which can be selectively removed under standard hydrogenolysis conditions.[3][4]

This document provides a comprehensive, field-proven guide for the scale-up synthesis of this valuable intermediate, focusing on process robustness, safety, and analytical control.

Strategic Process Design: A Two-Step Route to the Target Molecule

A robust and scalable synthesis demands a convergent route that utilizes reliable, well-characterized chemical transformations and minimizes complex purification steps. The selected strategy proceeds from the advanced intermediate, Benzyl 3-nitro-4-oxopiperidine-1-carboxylate, and involves two key transformations: deoxofluorination and catalytic hydrogenation.

This approach is advantageous for scale-up because it:

  • Builds complexity on a pre-functionalized carbocyclic core.

  • Employs a deoxofluorination step that is well-understood, despite its handling requirements.

  • Utilizes catalytic hydrogenation for the final reduction, which is a highly efficient and clean transformation on an industrial scale, typically affording high-purity products with simple work-up procedures.[2][5][6]

Synthetic_Workflow cluster_0 Step 1: Deoxofluorination cluster_1 Step 2: Catalytic Hydrogenation SM Benzyl 3-nitro-4-oxopiperidine- 1-carboxylate Fluorination Deoxo-Fluor® Dichloromethane (DCM) -70 °C to RT SM->Fluorination Intermediate Benzyl 4,4-difluoro-3-nitropiperidine- 1-carboxylate Reduction H₂ (50 psi) 5% Pd/C, Methanol 25-30 °C Intermediate->Reduction Product Benzyl 3-amino-4,4-difluoropiperidine- 1-carboxylate Fluorination->Intermediate Reduction->Product

Figure 1: Overall two-step synthetic workflow for scale-up production.

Detailed Manufacturing Protocol

This protocol is designed for a nominal 5 kg output scale. All operations should be conducted in a controlled manufacturing environment (e.g., a kilo-lab or pilot plant) with appropriate engineering controls and personal protective equipment (PPE).

Bill of Materials
MaterialCAS NumberGradeQuantity (kg)MolesRole
Benzyl 3-nitro-4-oxopiperidine-1-carboxylate1283720-88-6>98%7.5025.66Starting Material
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)202289-38-1Reagent8.5438.60Fluorinating Agent
Dichloromethane (DCM)75-09-2Anhydrous, >99.8%75 L-Reaction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8USP/Reagent20.0238.08Quenching Agent
Palladium on Carbon (5% Pd/C, 50% wet)7440-05-3Catalyst0.71-Hydrogenation Catalyst
Hydrogen (H₂)1333-74-0High PurityAs required-Reducing Agent
Methanol (MeOH)67-56-1ACS Reagent80 L-Reaction Solvent
Celite® 54568855-54-9Filter Aid2.00-Filtration Aid
Step 1: Deoxofluorination of Benzyl 3-nitro-4-oxopiperidine-1-carboxylate

Causality: This step converts the C4-ketone into a gem-difluoro group. Deoxo-Fluor® is chosen over Diethylaminosulfur trifluoride (DAST) for large-scale operations due to its higher thermal stability, which presents a more favorable safety profile.[7] The reaction is conducted at very low temperatures initially to control the initial exothermic reaction and prevent the formation of impurities. Anhydrous conditions are critical to prevent the hydrolysis of the fluorinating agent, which would generate hydrofluoric acid (HF) and reduce yield.[8]

Protocol:

  • Reactor Preparation: Charge a 200 L glass-lined or Hastelloy reactor with Benzyl 3-nitro-4-oxopiperidine-1-carboxylate (7.50 kg, 25.66 mol) and anhydrous dichloromethane (75 L). Initiate agitation.

  • Cooling: Cool the reactor contents to -70 °C ± 5 °C using a suitable cooling system (e.g., liquid nitrogen heat exchanger or cryostat).

  • Reagent Addition: Slowly add Deoxo-Fluor® (8.54 kg, 38.60 mol) to the cold slurry over a period of 2-3 hours via a pressure-equalizing dropping funnel or a metering pump. Maintain the internal temperature below -65 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) over a period of 12-16 hours with continuous stirring.

  • In-Process Control (IPC-1): Take a sample from the reaction mixture. Analyze by HPLC to confirm the consumption of the starting material. (Acceptance Criterion: Starting Material < 2.0%).

  • Quenching: In a separate 500 L reactor, prepare a cooled (0-5 °C) solution of saturated aqueous sodium bicarbonate (prepared from ~20 kg NaHCO₃ in 200 L water). CAUTION: Slowly transfer the reaction mixture into the bicarbonate solution via a dip tube, ensuring the tip is below the surface of the quench solution. Control the addition rate to maintain the quench pot temperature below 20 °C. This step is highly exothermic and will release gas (CO₂). Ensure adequate ventilation and pressure relief. This procedure neutralizes acidic byproducts, including potential traces of HF.[9]

  • Work-up and Isolation: a. Stir the biphasic mixture for 1 hour, then stop agitation and allow the layers to separate. b. Separate the lower organic (DCM) layer. c. Extract the aqueous layer with DCM (2 x 25 L). d. Combine all organic layers and wash with brine (1 x 25 L). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl 4,4-difluoro-3-nitropiperidine-1-carboxylate as an oil. The product is typically carried forward to the next step without further purification.

Fluorination_Mechanism Ketone R₂C=O Intermediate [R₂C(OSF₃)-NR'₂]⁺ Ketone->Intermediate + Deoxo-Fluor DeoxoFluor R'₂N-SF₃ Product R₂CF₂ Intermediate->Product Fluoride transfer Byproduct R'₂N-S(=O)F Intermediate->Byproduct Elimination

Figure 2: Simplified mechanism of deoxofluorination.
Step 2: Catalytic Reduction of Benzyl 4,4-difluoro-3-nitropiperidine-1-carboxylate

Causality: Catalytic hydrogenation is the method of choice for nitro group reduction on a large scale due to its high efficiency, atom economy, and the generation of only water as a byproduct.[2][5] Palladium on carbon is a highly effective catalyst for this transformation.[6] The reaction is run under a moderate pressure of hydrogen to ensure a sufficient rate of reaction while minimizing the risk of Cbz-group deprotection, which can occur under more forcing hydrogenolysis conditions.[3][4] The catalyst is handled as a water-wet paste to mitigate its pyrophoric nature when dry.

Protocol:

  • Reactor Preparation: Charge the crude Benzyl 4,4-difluoro-3-nitropiperidine-1-carboxylate from Step 1 into a 200 L hydrogenation-rated stainless steel reactor. Add Methanol (80 L).

  • Catalyst Charging: Under a nitrogen atmosphere, carefully charge the 5% Pd/C catalyst (0.71 kg, 50% wet). CAUTION: Do not allow the catalyst to dry.

  • Inerting: Seal the reactor and purge the system with nitrogen (3 cycles of pressurizing to 50 psi then venting) followed by hydrogen (3 cycles of pressurizing to 50 psi then venting) to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen to 50 psi and maintain this pressure. Stir the mixture vigorously at 25-30 °C. The reaction is typically exothermic; use jacket cooling to maintain the temperature.

  • In-Process Control (IPC-2): Monitor the reaction by hydrogen uptake. Once uptake ceases, take a sample via a filtered sampling port. Analyze by HPLC to confirm the disappearance of the nitro intermediate. (Acceptance Criterion: Intermediate < 1.0%).

  • Filtration and Isolation: a. Vent the hydrogen and purge the reactor with nitrogen (5 cycles). b. Filter the reaction mixture through a bed of Celite® (2.0 kg) to remove the catalyst. Wash the filter cake with Methanol (2 x 10 L). CAUTION: The filter cake must be kept wet with methanol or water at all times and should be transferred to a dedicated, labeled waste container for proper disposal or recovery. c. Combine the filtrate and washes and concentrate under reduced pressure to a volume of approximately 20 L. d. Cool the concentrated solution to 0-5 °C and hold for 4 hours to induce crystallization. e. Isolate the product by filtration, wash the filter cake with cold (0-5 °C) methanol (10 L), and dry under vacuum at 40 °C to a constant weight.

Analytical Quality Control

The final product must be analyzed to ensure it meets the required specifications for use in further drug development activities.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity FTIR, ¹H NMR, ¹⁹F NMRConforms to the structure of the reference standard
Assay (Purity) HPLC (UV 210 nm)≥ 98.5% area
Melting Point USP <741>Report value (e.g., 85-88 °C)
Residual Solvents GC-HSMethanol ≤ 3000 ppm, DCM ≤ 600 ppm
Loss on Drying USP <731>≤ 0.5%

Process Safety and Hazard Analysis

A thorough risk assessment is mandatory before undertaking this process.

Step / HazardRiskMitigation Strategy
Step 1: Deoxofluorination Thermal Runaway: Deoxo-Fluor® can decompose exothermically at elevated temperatures.[7]Strict temperature control during addition (-70 °C). Use a properly sized reactor to ensure adequate heat transfer. Develop a quench plan for cooling failure.
Step 1: HF Exposure Toxicity/Corrosion: Hydrolysis of the reagent or intermediates can generate highly toxic and corrosive HF gas.[8][9]Conduct all operations in a well-ventilated area (fume hood or closed reactor). Use compatible materials (glass-lined steel, Hastelloy, PTFE).[10] Have an HF-specific spill kit and calcium gluconate gel readily available. Personnel must be trained in HF first aid.[9][11]
Step 2: Hydrogenation Fire/Explosion: Hydrogen is highly flammable.Use a dedicated hydrogenation bunker/bay with spark-proof equipment. Ensure proper grounding and bonding of all equipment. Follow rigorous nitrogen/hydrogen purge cycles to ensure an inert atmosphere before and after the reaction.
Step 2: Catalyst Pyrophoric Hazard: Dry Pd/C catalyst is pyrophoric and can ignite solvents upon exposure to air.Always handle the catalyst as a wet paste. Never allow the filter cake to dry during filtration. Quench the used catalyst filter cake with water and store it in a sealed, labeled container away from flammable materials.

Enhancing Process Control with Process Analytical Technology (PAT)

To further enhance process understanding, robustness, and safety, the integration of Process Analytical Technology (PAT) is recommended. PAT is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing through real-time measurements.[12][13][14]

  • In-situ FTIR/Raman Spectroscopy: For the deoxofluorination step, an in-situ probe could monitor the disappearance of the C=O stretch of the starting material and the appearance of product-related peaks in real-time. This would allow for precise endpoint determination without sampling, improving safety and efficiency.

  • Automated Calorimetry: Performing initial studies in a reaction calorimeter can precisely quantify the heat of reaction for both steps, providing critical data for safe thermal scale-up.

  • Real-Time Hydrogen Uptake Monitoring: Advanced hydrogenation systems provide real-time data on hydrogen consumption, which can be correlated directly with reaction progress, allowing for highly accurate endpoint determination and detection of any catalyst deactivation.[15][16]

By implementing these advanced controls, the manufacturing process can be optimized to be more efficient, reliable, and safer, aligning with modern Quality by Design (QbD) principles.[12]

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Amine Protection: Benzyl Chloroformate Explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi37hApr1J39ieqR9DySQhzEpyqAtxoSJMqjtq7o3Jh0lb8ZmQy15zKzKEO8C5DXVfJiRyYJ9pIPhxeHrFuAVvLoxmKEI8Y_aPyktL_woNSPneuoWyT1btrgWJ9vOa6aSZF_SrbTUHD8SUk3UZ14dD4d63PVafbUx33hmG3Ezcedsgl8xc7PSBhwEV2XlmyBBtlfwAIc9sAdDzLdwE4DjgE1CCbp5-kFVg]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELDHrCQUf4jLKQ89LCmuEFZrjFu_xdLwKXjEgsT2pGcD3-mvf0A-CWX3m-CYXQ33ez4f98KnHbajBvDg65NRTlBSYgCjSfPcm4fIxwj8RYHJE_l1rTFjKTSChevt8CfknmGStjGsLZ5z81a14=]
  • Organic Chemistry - YouTube. Adding Cbz Protecting Group Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qPHrzUJZXV0Rj9awDcppqiKLliUY5PJCuDFZF1m3wa46NgKcaGZQYR_X6zo2kmP8C3Nfge3xkvoOHnGkwqA1x8dWT9Xg_tNBQJ7TDbRDdF_I7trBcKFp8Z7HARS9Jffs0YRAKm4=]
  • Saeedeh, S., et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1DDJwrlSEm141tFr2EQ8vfN9bHvXUxrIUaeG2wbEmA9MmadZRbOsJiTyfsDvBkSVlpZiD5jM21ZWjwH52R7nAo4tWB9d9xw_2t69Ej0lkyryN-h2efs4QN0jUhxHLp22fqc5xHFuFzEbxe-SK]
  • Pearson. Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8z8VMACieNz9MMPHvDvratZfQr9aWRPxBdcA9Jljq0UkG40HpKlN9OwbCo3swtXdKqey4XmBYjPuhl8JTA24ZhAYd7Kgpb7SWOX29E8m0YIptNpQyKb7ij5oKKFNTimWVQhyqqqNdDpb-Df3P6IvIUKmPm-VMw-sI0iOovAs-Zh5_FYynEJkwKgCoBRF0ibik6i_stGNiidGptf4NfhBMKftcW1Rj-9keQW4Z7BspGBcVL8cobkjwGrNFEyQqIsKwDqm-wFn3ZqPwMEAe8A==]
  • Saeedeh, S., et al. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdMIpg6F_p9ZQ3n4xO9HRTc3NHNvVXxxMHsv0THJEbn_qDr3r7h3uTvFGYEwhL9G34T7TP7gd5ZeCI6M88i6-rCiOsjGZNLRfrJ9hNjLUSzi825elhpBo--QWuEVGc6UGU3anw0QHY32-wYCsCBfq9]
  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [URL: https://vertexaisearch.cloud.google.
  • Gao, D. W., et al. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJa4fvaeWA0cdkbINyfMRHn665JPknGqvBGqCwsD4deKcw23er_QvShdNw6EgVjY7DpirKSP8RBL0KEYJbuGlYLR5eUaXSW2etWwpYddZzToRLJKkacAqNp-qacyEfACQjWKOY3EsDxTX0v68=]
  • Guo, W., et al. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTCUV9qpOar6s96qM6a-kaNQFpvTOSxKDjmJJGA30d15aad1pMDtpYifC9S6lnnRvawQJclLQ6SKpB7Rz3VlYFKnGJuiCSJMsLvE1Wxmr8heCKAK86u5YnCN89R3Vc6F2o83OwUn-xrqsYjJF1Q-hGR93K51AwtBr9]
  • Wikipedia. Reduction of nitro compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA2LkUxV7KTrjGZHk6sHO0LnTZt9Qoz2cE6stWqnF1qygDTcOLt3ygjPwWRL6WXyuDvbpZqsJJA_WH_FNNYKGaHGVNv2GInA6HD0bnJkmhm9p6_uUzC3mUCKp-WICZN5MJ5vIK1rqiyeAmj164zHqH7hgCWZM=]
  • Martínez, L., et al. Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. American Pharmaceutical Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBfmDIYnQowLkDdS1FO28yYRAe2yU97FEXz1VUrRZeEWNImrYEX8nUd57lyrTC-mJdrXFhn0xmkiTRRpXMLq73FbJnsnu9PH9L2qPem8uCz7p9XXUmoTmLpyL4Z1V07lGg5o0tGjD3qWJFM8vHIfR3E3MSqeIiujKgEeFNM94MDu2IDh45zl4ir1neUGtK81yVF8IrGEWy3OVbBDtOFVFY91j69tx93yDjwPFZKCARh04pUteFUAPf8Jf-2HmomGtV0N00r_yir1hseFOeJ5RkEysTcsP55xHB1FL0S0Xp3B9rJ3SF031w]
  • ACS Publications. Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgm4QnFoGxA23mM3UkNSi2QfCXPe0ZYCjOTI2gTMYrGcrIFR4atNEXxKNXijSisRBNn0HIUVPsP_kpLP6nh2dKwhBqmn5LBROFjJEMHJPHi022R6iWwsCfC4y7CV5aYBabUNM1AhHd1gXlck-zKi2t]
  • Innopharma Technology. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSF4Lg9nmbyuwucMjGDT6CURhUASUMDzQEW02Q1S9YSGiQYR7mIkU2C1-bPTTo1XesT2Ig0WQIn0thPfJ0Q3eGfIZs0n3MB02HhxEbjVBDCxQYR65lFBtVyVBRMBDH2btJHoghLvE1_aVe_N8Be7EVYaSuLDdiiC1yWXM2kRzsh1HyEev_Cackm6_R11aOJ9t6BSFd-euExJoe7aAYhhx5DiDP-DoSQ8fgpUEcqfolA9ZisUKhNxuYBHh64Pdr]
  • PubMed. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyiBCiwQwzlw0MxhI4ip4knyt_CBCsL7Vx-2bxB4I8AOBxnuA1GbTRKjDKADBCC22_UZgCcaK764AG3FOmGs-6M-HxrEimPDZ0ijbucaRYml8ks8HZh1Kv9dGiZDOOcp-pgYBT]
  • Adragos Pharma. Process Analytical Technology: Enhancing Pharma Development. [URL: https://vertexaisearch.cloud.google.
  • ChemBK. 4,4-Difluoropiperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBdqOwaJcT7bZF5NkojLIVO0iE2Sg_5O2o3O8v5gm1t7nCe3FMhuOzoF2k6zK5ySBG4poEDur7xeulrQVpKQjAcWi0I6hkSjK_RFWBvll_cMcoaZNrKMdbvxVUSo4lb5ymf2H9z0HxOGMeT2hEYO25]
  • ACS GCI Pharmaceutical Roundtable. Fluorination - Reagent Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsXnqfqIP5eCO3wkpFun4zj8GqLoBnaKTcd4UzJoeQvZ24SCDMHpTkVBb85_FYlp4z0qT5xgyAshL9We8cJNLknZ763K8w3xEdSDAjNR-OYEEH5BxEeU6YS38X-ICiBnNBOaI3hf7kM1k3grT6BZuwqHL_u7Q=]
  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfwoBBc9S72u6xsWI_4p55FScm_l7rmcMCBwC3wwRcXgUHRbrWNDcnFeLEJRtIujRu_1L6A7VwkLPac2c2UF-gHuTW_HosW4zp7hLhEVLs_Ca45c63cRYsf7HirMN-0m47Ym_CWOvaLj_WE24ByOrgJmTj5lHdaInkYmB220zPZpMYptBI2XEd_CbDjROdidbg]
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2zF9rzT28tsE_nxd3Jcz0tLYJjtGWI2HnIeU_mEgGitku3tjqCslfCaRTSXtphjNaGuKg9Kpm3zLTohlKEAIUCnN2DRExQ8Xa2dEt6yejzqV7WY3UMGLVboOz4uj473QO1obdDZZPVmLEhpk=]
  • Gouverneur, V., et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3N8rMGLjYlzFBeJ1V0VGXLUqRtQQf1ahQZKtl6vI3QklSNZv3e4LYLBHAB8pH4iZy7kPsgk2pouIfmyhw7TtfLGy0fL28KXf0WSBhKEn5A3u9rL9sc_a0Z9NRBD13yyAotyLFi-9s1UH41bs=]
  • PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCTh8MXse8-dab1wDE28ock0Q9lIVWRdg1eXtvse5tt98zIj2-34Z1Xuk86u4OutLt6kpltJaRvIOTVEqgAA3xBq7XBPwBNVQvY1LXvsFMab_keb4DPuB5mjdyRCxvDjWN5dFB]
  • Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYHlAIiWxNlS8Ntj22L5cDYQqz-uPyyy8BIqQrkJwA0X0LDJzylVNrFdJRRw79pqaRp3YUFBOcrEYFHLDOdtsBWdCmajXLVcgag8VDcEC_uvq1ux_zHWzh26oC3jOv1BwYTcU_lI90NQ==]
  • Benchchem. The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyGZGHO49s8WTlBnmP-8szlEiCwDtot96jBU_2kCZu0nii1FIzOUVgemWeqjXI6ZxOALGBgPQENzLYZUiaPT9IbzPVst_N-nT8ZFRMPvZdGwa5Uc3XrVrTno-KyBWtcwTLIgFYDm0GUvM5pQ3xI3IsVLHNNNlMCJkGJ34qTBssgsQUwv5i6UE05wxEklycxhgJrK0B2RdaMmZ0zOwd-cdBB6HIoBnlEHtKfEG3koj3DN1WJ9yKgUwQa7sTIBvzsfo=]
  • Journal for ReAttach Therapy and Developmental Diversities. Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlPbgXfsKpSvg_Ev385M2_yXPr6b0ohbNweHR9HfMDUx3RnbnQLHts1_RN_YQaAWKjogduWoBfLNo6DsExLplnPD5ZN-DdFMmFgbtVW9B4Jtk14_akl2zmx-xZKYeMYFla3YTdmBZNhFVfqpe0ny_c]
  • Semantic Scholar. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6kvyw2dd6JrXDbub1SUoSHQ-AiIdUyG3TiBl_u2UT7t4J8cmTnqwF-iIE4XhviqW18Gg4xNvnCSooefGGtlvuPBne3DClpFYXQ72K2e1sV5CevEhzsQhN9oHBDUGuFth0zU01zv-SO8BUxYYYOFHoJOr8c5ulyXcnLqDseFcaX0Mkc0yFS8n5MpGruynbtquzMqzYx1KENYxgzQtE2yNH]
  • Benchchem. Application Notes and Protocols for Handling Gaseous Fluorinating Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsVmXvaG0qTA3FgWR1Rdeze3mZUi12qq5IrovuLR9ONn0PUHrK05YgT366BifToClh3vPX_kIfycadhRHOWf77qz3e2AjedUT4Zd44TfI865Jbync-8U-LHXrj9G1ImTMBBeXe9MBS54SgopMLwU4G9hUB3qoCf4cNy7x1U9mitHVCVKL64tXa-GBtublx_FL93w6yDQmK79AQiElL1yPKxiWKmy8U]
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [URL: https://vertexaisearch.cloud.google.
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC. [URL: https://vertexaisearch.cloud.google.
  • ResearchGate. Formation of a 4,4-difluoropiperidine-linked steroidal derivative. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-ELpx8I181MwN79OIODLtHQX1Nrh_YE3MlVN_PUMUXh3NTtfD4RNUXLx68wtjio1zPT9uBoiHZVhnsESjYElD7elr-jM6lmv3fthN0EVqnIBgw3QbObB_Cg9NPRKDGtasfzWOy67EU8DIlmt0p57IniTylTY5n6G1Fqe2K4kw1kQJlptgtc7c-FB3aTMBK2D2GX2A0tppNKujmTji9KmRqbICN12bml0WJFCG2TtGg==]
  • Figshare. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfi_Fg0x6uf7yE2WXB6DckAT0R4zkDsvJvrZak8IZjkiNgfVvz1tk_dEBQrL3Mjv7peMtitXwgjKCvD_uudnukPQcRsjGpS2co34LaUQL_vxlPdLHQDRFUU0M4rIX47oKRi_gW5cQl3ieA971lWFzaMVNa8mo0F0Lt7SU_JZtWUTPYz99dLfRtB_7Vn7ECmrSlbvl3WvBAq3CdU7utZqCiUjDHxjruH9QH74BYG6vQHfF7OtqYRFd_N20_ljM-BCACFCkKYcwKpF3gq-__BxUnkK7lUYF7]
  • University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpc4PVnBp9kcuTunqyG8GY0xebhBqWZAzTKdOdJX2ogWI7seC9ophAHiUhBTQKyW3jY9dz_J532PIumZBKXXw_n78D7FdLOfYYkkclRk--k3AYokkcYvoWn0_Uh-2mPLm5iLyvqqqhxcMxEJavZXNikHeBdBvrJoagGHZqNPyIszrDtwDEeFfGFlfuJTFqbue4Wbb0uGtGZZJb9n1N8qSbVS1Cna3vZPvL_6M=]
  • ACS Publications. Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2BbgNjTtlw_KjpDDnq0dhFDpSsKk5WqdpePSYrrWqOg0In-aLX7rGVIVkwphjZPdXsH-JF08GcUK0GScAPQd2V68zdGEHi-HbCTDLasOKz_wwxP5qK2ndtzpB1zJXCgGNVzfPu9vo0QILOw==]
  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGayppRYTmIrfjWIyxrzDsbe7zsCG29HtYY9HQC7P0GMbk5LBOfpJAMoOaOhcqQxhDVzGiBlzhAYxQ6DIq2ZJTdVGfQ9fpYMnp7SW6QeLyHsAix_BYFx1Ox05Qo9jpnkmXVDRWh7j8-NhG3Qw==]
  • Lebel, H., et al. Synthesis of Fluorinated Amines: A Personal Account. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdGMJMqiZ53dwEgScqhuncnoL--q06-4i1JjKNa-ESTQYLlnVWQ7vUvBvm72F7iGNoVrrARfYurfvS3gbuer9Y04wdFZuU4kytUoALpwWPiHTsMFDZvalUDKLko5r48Z4PJbgzjoiuBZfvXU5N]
  • Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUhc8I03vsJbceIh1W228_2dX8NZFhw16CMtXjozEp-sz-n47voA46g-ZWXTgxAa9H5jSemf2m9q_4jqHwBEf9_9mIaMstcN2emAJjKi5KUPF8O-h3cYoWVTG15ko4IrNRAIe15aXAPKOJiSIkIVxCF83sgPRnTSFgpq6qRuDxIs_0QtUPn7T-4pc=]
  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPdY2q644rIf51uVB0rGUvRbiMosmY7vd2RmIeLuKOnWgXIGVlHWZvWAomIeCp82j9TnteTRoOrUVEAhKtOQ0JlQwS_FdoPNAmu5phnR6tvyPbAioARDR18sWElp0OcCIN7Y52xETxSl7V4FhlZisv3J9OHJ2R4b_TLFvhqew1DhUsthgDGXS7FIX2yr537ouNBd2wnzS29HSANFFKmxueJ4UXK62GTwVJJa6ZK_qRJ7v0OXuwDafbEw==]
  • ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7olHazfxFjef9iNIqmG66VaSCmZcTMWjT3XiwViC_VN2WdxNdSWcydojQL1jqnhxHpt0vPDdTH0HOirJGbvRpZEtF2obRvnANcOKxC3aPc-HZIubHSZF7c_gqVZbqCrlwX01fX2b8m8EJSnfZliQ8-w==]
  • Chemical Substance Information. benzyl 3-aMino-4,4-difluoropiperidine-1-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhZ7eSCFJZvPFv2VuOGHusWQpPqdW4ee3rKIut4P9oZKa2j64dpNib5g-hASuIoBhzk7UfwRFPoUMe63INtwR-uZTnFklhG5Y18IJxMwoiQ6n6YvcBGTa9Uy_PqO2J8rn0RGyDE5-dQcW4hSvmRPXRw1GjbhSjBWyx5H6PzSHYxah7ws63eY3XYewyEdFfdwrCqw1cLZScILNF]
  • Alfa Chemistry. Fluorinated Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoNK55g0BTbL6qVtexJwt6dd6EQ80OqxafqebVBYezTEPgFtVdjq3hTTulIQYGF2ATfwq_ESciaw1y694Jp5jv6jb1I3qwwp8AJ3YXuI4Aq3gWga_Byri0bTn0fA2gAqbeV7aUDKDF6aw7RSXGq8IqB49-5HNhjyZb4rm2-r1yxNOzkMU=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate. This guide is designed for researchers, chemists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable fluorinated building block. Fluorinated piperidines are crucial scaffolds in modern medicinal chemistry, and achieving high yields requires a nuanced understanding of the reaction mechanisms and potential pitfalls.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic route.

A prevalent and effective strategy for synthesizing this target molecule involves the deoxofluorination of a readily available precursor, Benzyl 3-amino-4-oxopiperidine-1-carboxylate. The general workflow is outlined below.

cluster_0 Synthetic Workflow A Start: Benzyl 3-amino-4-oxopiperidine-1-carboxylate B Deoxofluorination (e.g., with Morph-DAST or XtalFluor-E) A->B Key Reaction Step C Aqueous Work-up & Crude Extraction B->C Quench & Isolate D Purification (e.g., Column Chromatography) C->D Remove Impurities E Final Product: Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate D->E Yields Pure Compound

Caption: General workflow for synthesizing the target compound.

Troubleshooting Guide

Q1: My deoxofluorination reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yield in the conversion of the C4-ketone to the C4-gem-difluoro group is the most common issue. This is often due to a combination of reagent choice, side reactions, and substrate stability.

Common Causes & Solutions:

  • Inappropriate Fluorinating Agent: Traditional reagents like DAST can be effective but often lead to side products and require careful handling. Modern reagents offer better stability and selectivity. The synthesis of 4,4-difluoropiperidines has received significant attention, leading to the development of improved fluorination strategies.[1]

    • Explanation: Deoxofluorination proceeds via activation of the carbonyl oxygen. The choice of reagent impacts the reaction's efficiency and the profile of byproducts. For instance, the use of SF4 and HF can enable higher-yielding deoxyfluorination compared to other methods that may lead to significant elimination of HF.[4]

    • Recommendation: Consider using more stable and less hazardous reagents like Morph-DAST (Trifluorosulfenylmorpholine) or XtalFluor-E. Morph-DAST, in particular, has shown high yields in fluorination reactions and can simplify byproduct removal.[5]

  • Side Reaction: HF Elimination: The formation of a monofluorinated olefin byproduct is a major competing pathway, especially when an adjacent amine can influence the reaction.

    • Explanation: The carbocation intermediate formed during fluorination can be quenched by fluoride or undergo elimination of a proton (facilitated by the basic amine at C3) and a fluoride ion to form an unsaturated, monofluorinated species. This problem is particularly noted in ketones adjacent to reactive motifs.[4]

    • Recommendation: Run the reaction at the lowest possible temperature that still allows for reasonable conversion (e.g., -78 °C to 0 °C). Slow, dropwise addition of the fluorinating agent can also help maintain a low concentration of reactive intermediates and minimize side reactions.

  • Substrate or Product Degradation: The starting material or product can be unstable to the acidic (HF) conditions generated during the reaction.

    • Explanation: Hydrogen fluoride (HF) is a byproduct of most deoxofluorination reactions. It can protonate the basic nitrogen atoms, potentially leading to undesired rearrangements or cleavage of the Cbz protecting group.

    • Recommendation: The inclusion of an acid scavenger can be beneficial. A non-nucleophilic base like proton sponge or even fluoride salts (e.g., KF) can sequester excess HF without interfering with the reaction.

Table 1: Comparison of Common Deoxofluorinating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
DAST DCM, -78 °C to RTWidely used, well-documentedThermally unstable, can lead to elimination byproducts
Deoxo-Fluor® DCM, -78 °C to RTMore thermally stable than DASTCan still promote elimination
XtalFluor-E® DCM, RTSolid, stable, easy to handleCan be less reactive, may require activators
Morph-DAST DCM, 15-25 °CStable, safe, high yields reported[5]Higher cost
SF₄ / HF No solvent, high pressureCan provide very high yields[4]Highly toxic and corrosive, requires specialized equipment
Q2: The reaction stalls and never reaches full conversion. How can I drive it to completion?

An incomplete reaction points to issues with stoichiometry, activation energy, or catalyst/reagent deactivation.

Common Causes & Solutions:

  • Insufficient Reagent: The stoichiometry of the fluorinating agent is critical.

    • Explanation: Deoxofluorination consumes the reagent. Impurities in the substrate or solvent (especially water) can consume additional equivalents, leading to an effective deficit.

    • Recommendation: Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). It is common to use a slight excess of the fluorinating agent (1.2 - 2.0 equivalents) to ensure complete conversion.

  • Low Reaction Temperature: While low temperatures suppress side reactions, they can also significantly slow down the rate of the desired reaction.

    • Explanation: Every reaction has a specific activation energy. If the thermal energy provided is insufficient, the reaction rate will be impractically slow.

    • Recommendation: Monitor the reaction closely by TLC or LCMS. If the reaction is clean but slow, consider gradually warming the reaction mixture. For example, start at -78 °C, and if no progress is seen after a few hours, allow it to slowly warm to -40 °C, 0 °C, or even room temperature while monitoring for the appearance of byproducts.

  • Reagent Deactivation by Fluoride Ion: The fluoride ion generated can sometimes inhibit the catalyst or reagent.

    • Explanation: In some catalytic cycles, product inhibition is a known issue. High concentrations of fluoride ions have been reported to stall certain catalytic reactions.[6]

    • Recommendation: In cases where a catalytic additive is used, adding a fluoride scavenger like Ti(OiPr)₄ has been shown to prevent catalyst deactivation and drive reactions to completion.[6]

cluster_1 Troubleshooting Stalled Reactions Start Reaction Stalled CheckStoich Verify Reagent Stoichiometry (1.2-2.0 eq.) Start->CheckStoich CheckTemp Optimize Temperature (Gradual Warming) CheckStoich->CheckTemp Stoich. OK CheckPurity Ensure Anhydrous Conditions (Dry Glassware/Solvents) CheckTemp->CheckPurity Temp OK ConsiderAdditive Consider Fluoride Scavenger (e.g., Ti(OiPr)4) CheckPurity->ConsiderAdditive Still Stalled

Caption: Decision workflow for troubleshooting stalled reactions.

Q3: I am struggling with the purification of the final product. What are the best practices?

The final product contains a basic amine, which can make standard silica gel chromatography challenging.

Common Causes & Solutions:

  • Product Tailing on Silica Gel: The basic piperidine nitrogen interacts strongly with acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.

    • Explanation: This acid-base interaction causes the compound to "stick" to the column, resulting in broad, tailing peaks that may not resolve well from impurities.

    • Recommendation:

      • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system (e.g., 0.1-1% triethylamine or ammonia in methanol). This competitively binds to the acidic sites on the silica, improving peak shape.[7][8]

      • Use Deactivated Silica: Employ neutral or basic alumina, or commercially available deactivated silica gel for your column.

      • Reversed-Phase HPLC: For high-purity applications, reversed-phase HPLC using a C18 column is a very effective purification method for polar, basic compounds.[7]

  • Difficulty Separating from Byproducts: The monofluorinated elimination byproduct is often close in polarity to the desired product, making separation difficult.

    • Explanation: The structural similarity between the desired product and the key byproduct means they will have similar retention factors on many stationary phases.

    • Recommendation: A shallow solvent gradient is crucial for separating closely eluting compounds. Start with a low-polarity mobile phase and increase the polarity very slowly. If baseline separation is not achievable, consider derivatizing the crude mixture (e.g., by forming a salt) to alter the polarity profile before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare the precursor, Benzyl 3-amino-4-oxopiperidine-1-carboxylate?

The most direct route starts from commercially available N-Cbz-4-piperidone. A common method involves creating an enamine or enolate at the C3 position, followed by introduction of an amino group precursor (like a nitro group or an azide) and subsequent reduction. However, a more straightforward approach is often the direct purchase of precursors like Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride.[9]

Q2: Why is the Carboxybenzyl (Cbz or Z) group used as the nitrogen protectant?

The Cbz group is a robust protecting group that offers several advantages for this specific synthesis:

  • Stability: It is stable to the often acidic and harsh conditions of deoxofluorination.

  • Ease of Removal: It can be cleanly and selectively removed under mild conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This method is highly compatible with downstream applications in pharmaceutical synthesis, where hydrogenation is a common step.[10]

Q3: Are there stereochemical considerations in this synthesis?

Yes. The carbon at the 3-position (C3) is a stereocenter. If you start with a racemic version of Benzyl 3-amino-4-oxopiperidine-1-carboxylate, the final product will be a racemic mixture. To obtain an enantiomerically pure product, one of the following strategies is required:

  • Chiral Starting Material: Begin the synthesis with an enantiomerically pure precursor.

  • Chiral Resolution: Resolve the racemic final product or an intermediate using techniques like diastereomeric salt formation with a chiral acid or chiral chromatography (e.g., SFC). Replacing chiral chromatography with a classical resolution at an earlier stage can make the process more practical and scalable.[4]

  • Asymmetric Synthesis: Employ an asymmetric reaction, such as an asymmetric hydrogenation of a corresponding enamine or pyridine precursor, to set the stereocenter.[6][11]

Q4: What are the primary safety precautions for the deoxofluorination step?

The deoxofluorination step is the most hazardous part of this synthesis and requires strict safety protocols.

  • Reagent Hazards: Many fluorinating agents (like DAST and Deoxo-Fluor) are toxic, corrosive, and highly reactive with water. They should be handled exclusively in a well-ventilated chemical fume hood by trained personnel.

  • HF Byproduct: The reaction generates hydrogen fluoride (HF), which is an extremely toxic and corrosive gas. Ensure the reaction setup is properly sealed and vented into a scrubbing solution (e.g., a saturated solution of sodium bicarbonate or a calcium salt solution) to neutralize HF gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile over neoprene). Have calcium gluconate gel readily available as a first-aid measure for HF exposure.

Experimental Protocol: Deoxofluorination using Morph-DAST

This protocol is a representative example and may require optimization for your specific setup and scale.

  • Preparation: Under an inert atmosphere of Argon, add a solution of Benzyl 3-amino-4-oxopiperidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Morph-DAST (1.5 equiv.) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Cool the reaction back to 0 °C and very slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution may occur.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient containing 0.5% triethylamine to yield the final product.

References
  • Grygorenko, O. O., & Zozulya, O. S. (2015). Enamine-straightforward synthesis of all isomeric (cyclo, fluoro)alkylpiperidines. RSC Advances, 5(92), 75443-75454. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Wang, D., Chen, M., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(20), 5244–5247. [Link]

  • Song, J., & Wang, H. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 9(1), 4321. [Link]

  • Takeda, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Elderfield, R. C. (Ed.). (1950). Heterocyclic Compounds, Vol. 1. John Wiley & Sons.
  • Ramachandran, P. V., et al. (2019). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 17(38), 8749-8754. [Link]

  • Khom, A. A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(3), 518-523. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Di Mola, A., et al. (2024). A sustainable continuous manufacturing platform for the synthesis of mepivacaine. Green Chemistry. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Li, G., et al. (2021). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. ResearchGate. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Fisyuk, A. S., et al. (2012). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). ResearchGate. [Link]

  • Fisyuk, A. S., et al. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc, 2011(x), 107-117. [Link]

  • Gillaizeau, I., et al. (2012). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Kliachyna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Reslow, M., et al. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 60(17), 7484–7494. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

Sources

Optimization

Troubleshooting solubility issues of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate in organic solvents

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with Benzyl 3-amino-4,4-difluoropi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate .

The Causality of Solubility: Molecular Mechanics

To effectively troubleshoot this compound, we must first deconstruct its structural impact on solubility. Do not treat this molecule as a standard aliphatic amine; its behavior is dictated by two competing structural modifications.

  • The Lipophilic Anchor (Cbz Group): The benzyl carboxylate (Cbz) protecting group on the piperidine nitrogen neutralizes the core ring's basicity and drastically increases the molecule's overall lipophilicity (logP). In its neutral free-base state, the molecule prefers non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • The Stereoelectronic Effect (4,4-Difluoro): The addition of a geminal difluoro group at the beta-position relative to the 3-amino group exerts a massive inductive electron-withdrawing effect. This specific modification decreases the primary amine's pKa by approximately 3.9 to 4.0 units compared to a non-fluorinated analog[1].

  • The Bimodal Solubility State: Because the amine has a lowered pKa (~5.8), it is a weak base. However, if the compound is supplied or synthesized as a salt (e.g., Hydrochloride or Trifluoroacetate), the highly polar ammonium ion completely overrides the lipophilicity of the Cbz group. This renders the compound insoluble in standard organic solvents and highly soluble in polar environments like water or methanol.

PKaEffect N1 Standard 3-Aminopiperidine pKa ~ 9.8 Highly Basic N2 Beta Gem-Difluoro Effect Inductive Electron Withdrawal ΔpKa ≈ -3.9 to -4.0 N1->N2 N3 Target Molecule Amine pKa ~ 5.8 Weakly Basic / Lipophilic N2->N3

Fig 1. Mechanistic impact of beta-fluorination on piperidine amine basicity and pKa.

Frequently Asked Questions (FAQs)

Q1: I purchased this compound, but it refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). It just forms a cloudy suspension. Why? A: You are almost certainly working with the salt form of the compound (e.g., the HCl or TFA salt), not the free base. While the free base is highly soluble in organic solvents, the protonated ammonium salt is highly polar and will not dissolve in DCM or EtOAc. Solution: Perform a free-basing extraction (see Protocol B).

Q2: My compound dissolved perfectly in organic solvents yesterday, but today I see a white precipitate forming in my stock solution. What happened? A: Primary amines are notorious for absorbing atmospheric carbon dioxide (CO2) to form insoluble carbamate or carbonate salts. Even though the 4,4-difluoro group lowers the amine's nucleophilicity, prolonged exposure to air can still lead to degradation and precipitation. Solution: Store the free base under an inert atmosphere (Argon/Nitrogen) and prepare stock solutions fresh.

Q3: Can I just heat the suspension or use sonication to force it into solution? A: Mechanical agitation (sonication) or thermal energy (heating) can temporarily overcome the activation energy for dissolution[2]. However, if the compound is in a salt form, heating an organic solvent will only create a supersaturated suspension that will crash out immediately upon cooling[2]. You must address the chemical state (pH/salt) rather than relying solely on physical methods.

Diagnostic & Troubleshooting Workflows

Use the following self-validating workflow to instantly diagnose and resolve your solubility issue.

TroubleshootingFlow A Compound Insoluble in Organic Solvent B Test Solubility in Water / Methanol A->B C Soluble in H2O/MeOH (Salt Form Detected) B->C Dissolves D Insoluble in H2O/MeOH (Free Base / Aggregates) B->D Remains Insoluble E Perform Free-Basing (NaHCO3 / DCM Extraction) C->E To restore organic solubility F Check Solvent Polarity or CO2 Degradation D->F To optimize dissolution

Fig 2. Diagnostic workflow for resolving amine solubility issues in organic solvents.

Protocol A: Rapid Solubility Diagnostic Test

Before committing your entire batch to a reaction, validate the chemical state of your compound[2].

  • Aliquot: Place 1–2 mg of the compound into two separate 2 mL glass vials.

  • Organic Test: Add 500 µL of DCM to Vial 1. Vortex for 30 seconds.

  • Aqueous/Polar Test: Add 500 µL of Methanol (or distilled water) to Vial 2. Vortex for 30 seconds.

  • Observation & Logic:

    • If Vial 1 is clear and Vial 2 is cloudy: You have the free base. Proceed with your organic synthesis.

    • If Vial 1 is cloudy and Vial 2 is clear: You have a salt. Proceed to Protocol B.

Protocol B: Step-by-Step Free-Basing Methodology

To utilize the compound in standard organic cross-coupling or amidation reactions, you must convert the salt to the free base. Because the pKa is lowered by the difluoro group, a mild base like Sodium Bicarbonate (NaHCO3) is more than sufficient to deprotonate the amine[3].

  • Dissolution: Suspend the insoluble salt (e.g., 1.0 g) in 20 mL of Dichloromethane (DCM) in a separatory funnel.

  • Neutralization: Add 20 mL of a saturated aqueous NaHCO3 solution. (The mild base will deprotonate the ammonium salt without hydrolyzing the Cbz protecting group)[3].

  • Extraction: Stopper and shake the funnel vigorously, venting frequently to release CO2 gas. The compound will transition from the aqueous interface into the organic (DCM) layer as it becomes the lipophilic free base.

  • Separation: Allow the layers to separate completely. Collect the bottom organic layer (DCM).

  • Washing: Extract the remaining aqueous layer with an additional 10 mL of DCM to ensure quantitative recovery. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure, organically soluble free base.

Quantitative Data: Solvent Compatibility Matrix

Understanding the "like dissolves like" principle is critical for amines[4]. The table below summarizes the expected solubility profiles based on the compound's chemical state.

Chemical StateTarget pKa EnvironmentDichloromethane (DCM)Ethyl Acetate (EtOAc)Methanol (MeOH)Water (H2O)
Free Base pH > 7.0Highly Soluble (>50 mg/mL)Soluble SolubleInsoluble
HCl / TFA Salt pH < 4.0Insoluble (<1 mg/mL)InsolubleHighly Soluble Soluble
Carbonate Salt (Air Degraded)VariablePoorly Soluble / CloudyInsolubleSolublePartially Soluble

Note: Solubility thresholds are empirical approximations based on the lipophilicity of the Cbz group and the polarity of the protonated amine.

References

  • Morgentin, R., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Quora Chemistry Community. "Are amines soluble in organic solvents?" Quora. Available at: [Link]

  • Pfizer Inc. "6 SUBSTITUTED 2-HETEROCYCLYLAMINO PYRAZINE COMPOUNDS AS CHK-1 INHIBITORS." European Patent Office - EP 2328890 B1.
  • University of Calgary Chemistry Department. "Solubility of Organic Compounds." UCalgary. Available at:[Link]

Sources

Troubleshooting

Optimizing catalytic hydrogenation for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate deprotection

Technical Support Center: Optimizing Catalytic Hydrogenation for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate Deprotection Welcome to the Application Scientist Technical Support Center. Benzyl 3-amino-4,4-difluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalytic Hydrogenation for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate Deprotection

Welcome to the Application Scientist Technical Support Center. Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a highly valuable fluorinated scaffold frequently utilized in the synthesis of advanced therapeutics, including CHK-1 kinase inhibitors[1]. Removing the benzyloxycarbonyl (Cbz/Z) protecting group via catalytic hydrogenation to yield the free 3-amino-4,4-difluoropiperidine requires precise control. The presence of a basic primary amine and a gem-difluoro moiety introduces competing risks of catalyst poisoning and hydrodefluorination.

This guide provides field-validated troubleshooting, mechanistic insights, and robust protocols to ensure quantitative deprotection.

Section 1: Mechanistic Workflow & Catalyst Poisoning

Understanding the reaction pathway is critical for optimization. The hydrogenolysis of the benzyl-oxygen bond yields an unstable carbamic acid intermediate that spontaneously decarboxylates to release toluene and carbon dioxide[2]. However, the resulting free aliphatic amine (along with the pre-existing C3 primary amine) acts as a strong Lewis base. These amines coordinate tightly to the palladium surface, acting as a catalyst poison and prematurely halting the catalytic cycle[3].

G Substrate Benzyl 3-amino-4,4-difluoro- piperidine-1-carboxylate Pd_Cat Pd/C + H2 (Catalytic Activation) Substrate->Pd_Cat Hydrogenolysis Hydrogenolysis of Benzyl-Oxygen Bond Pd_Cat->Hydrogenolysis Intermediate Carbamic Acid Intermediate (Unstable) Hydrogenolysis->Intermediate Decarboxylation Spontaneous Decarboxylation (-CO2, -Toluene) Intermediate->Decarboxylation Product 3-amino-4,4-difluoro- piperidine Decarboxylation->Product Poisoning Catalyst Poisoning (Pd-N Coordination) Product->Poisoning Free Amine Acid_Additive Acid Additive (AcOH) Protonation Product->Acid_Additive If Acid Present Poisoning->Pd_Cat Inhibits Product_Salt Amine Acetate Salt (Prevents Poisoning) Acid_Additive->Product_Salt

Mechanism of Cbz deprotection and amine-induced Pd/C catalyst poisoning.

Section 2: Troubleshooting FAQs

Q1: Why does my hydrogenation reaction stall at 30-40% conversion despite using fresh 10% Pd/C? Causality & Resolution: Your substrate contains a free primary amine at the C3 position. Furthermore, as the Cbz group is cleaved, a secondary amine is generated at the piperidine N1 position. Aliphatic amines, particularly diamines and aminocyclitols, strongly coordinate to the palladium surface, acting as potent catalyst poisons by blocking active sites required for H2 activation[4]. To resolve this, you must add an acid (such as glacial acetic acid) to protonate the amines, forming salts that lack the lone pair required for Pd coordination[3],[5].

Q2: I am observing a loss of fluorine atoms (hydrodefluorination) in my LC-MS analysis. How can I prevent this? Causality & Resolution: While the 4,4-difluoro motif is generally stable, forcing conditions (e.g., high H2 pressure, elevated temperatures, or highly active catalysts like 20% Pd(OH)2/C) can lead to reductive cleavage of the C-F bonds adjacent to the basic amine centers. Resolution: Maintain ambient H2 pressure (1 atm via balloon) and strictly use standard 10% Pd/C. If the reaction is sluggish, do not increase pressure; instead, optimize the acid additive or refresh the catalyst[6].

Q3: Can I use alternative solvents if methanol causes solubility issues? Causality & Resolution: Methanol is the industry standard due to its excellent hydrogen solubility[2]. However, highly polar fluorinated amine salts can sometimes exhibit poor solubility, precipitating and physically coating the catalyst[6]. If this occurs, switch to a co-solvent system (e.g., EtOAc/MeOH 1:1) or use pure Ethyl Acetate, which maintains good H2 solubility while often resolving intermediate precipitation.

Section 3: Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance of various catalytic systems for this specific difluorinated substrate, highlighting the critical nature of additives.

Catalyst SystemAdditive / ModifierSolventConditionsConversion (%)Impurity Profile / Notes
10% Pd/C (10 mol%)NoneMeOHRT, 1 atm H2~35% (Stalled)High starting material recovery; catalyst poisoned.
10% Pd/C (10 mol%) Glacial AcOH (2.5 eq) MeOH RT, 1 atm H2 >98% Clean; product isolated as di-acetate salt.
20% Pd(OH)2/CNoneEtOAcRT, 50 psi H2>95%Significant hydrodefluorination observed.
10% Pd/C + Nb2O5/CNoneEtOHRT, 1 atm H2>99%Clean; heterogeneous acid prevents poisoning[3].

Section 4: Validated Experimental Protocol

Methodology: Acid-Mediated Hydrogenolysis of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate This self-validating protocol utilizes in-situ salt formation to bypass catalyst poisoning while preserving the gem-difluoro group.

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.0 mmol) in anhydrous Methanol (10 mL)[2].

  • Acidification: Add Glacial Acetic Acid (2.5 mmol, 2.5 equivalents) to the solution. Scientific Rationale: This pre-protonates the C3 primary amine and provides enough acid to protonate the N1 secondary amine as it is generated, preventing Pd coordination.

  • Catalyst Addition: Purge the flask thoroughly with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (10 mol% Pd). Safety Note: Pd/C is highly pyrophoric. Never add dry catalyst to a methanol vapor environment without an inert atmosphere[6].

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a balloon (1 atm). Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the Cbz-protected mass (M+H) and the appearance of the free amine mass confirms completion.

  • Filtration: Purge the flask with Argon to remove residual H2. Filter the reaction mixture through a tightly packed pad of Celite® or a membrane filter to remove the palladium catalyst[2]. Wash the filter cake with additional Methanol (3 x 5 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual acetic acid. The product, 3-amino-4,4-difluoropiperidine, is obtained quantitatively as the di-acetate salt.

References

  • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: nih.gov URL: [Link]

  • Title: How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Source: researchgate.net URL: [Link]

  • Title: Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers Source: doi.org URL: [Link]

  • Title: Can Pd/C go bad? And also advice on disacharide debenzylation Source: reddit.com URL: [Link]

  • Title: 6 SUBSTITUTED 2-HETEROCYCLYLAMINO PYRAZINE COMPOUNDS AS CHK-1 INHIBITORS (EP 2328890 B1)

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling with 4,4-Difluoropiperidines

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges when coupling carboxylic acids with 4,4-difluoropiperidine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges when coupling carboxylic acids with 4,4-difluoropiperidine .

Part 1: The Core Science—Why is this Amine so Difficult?

Before troubleshooting, it is critical to understand the causality behind the experimental failures. The presence of two fluorine atoms at the 4-position of the piperidine ring exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma-bond framework.

This effect pulls electron density away from the piperidine nitrogen, drastically lowering its pKa (from ~11.2 in standard piperidine to ~7.3 in 4,4-difluoropiperidine). Consequently, the lone pair on the nitrogen is far less available, making 4,4-difluoropiperidine a highly deactivated, poor nucleophile [1]. When a poor nucleophile is paired with standard amide coupling conditions, the slow rate of the desired reaction allows competing side reactions to dominate the flask.

Part 2: Troubleshooting FAQs

Q1: I am using HATU/DIPEA, but my reaction stalled. LC-MS shows a major byproduct with a mass +99 Da relative to my amine. What happened?

A: You are observing guanidinylation of your amine[1]. Because 4,4-difluoropiperidine attacks the activated ester very slowly, it instead attacks the electrophilic uronium/aminium carbon of the HATU (or HBTU) reagent itself[2]. This forms a stable, unreactive tetramethylguanidinium byproduct, permanently consuming your valuable amine and complicating purification[1].

  • The Fix: If you must use HATU, you must pre-activate the carboxylic acid for 5–10 minutes before adding the amine, and strictly limit HATU to stoichiometric amounts (1.0–1.05 equivalents)[1]. Alternatively, switch to a phosphonium-based reagent (like PyBOP) which cannot form guanidinium adducts[1].

Q2: I am seeing significant epimerization (racemization) of my chiral carboxylic acid. How can I prevent this?

A: Epimerization occurs when the activated ester has a long half-life in solution. Because the fluoroamine is a sluggish nucleophile, the activated ester has time to cyclize into an oxazolone intermediate . The alpha-proton of the oxazolone is highly acidic and rapidly exchanges with the base (e.g., DIPEA) in solution, leading to racemization.

  • The Fix: You need a coupling strategy that generates a highly reactive electrophile capable of trapping the sluggish amine faster than oxazolone formation can occur. The TCFH/NMI protocol is highly recommended here, as it generates an ultra-reactive N-acyl imidazolium intermediate that couples rapidly with complete retention of stereochemistry[3].

Q3: Can I use acid chlorides to force the reaction?

A: While acid chlorides are reactive enough, they are often too harsh for complex pharmaceutical intermediates. A modern, self-validating alternative is the in situ generation of an acyl fluoride [4]. Acyl fluorides are highly reactive toward electron-deficient amines but are surprisingly stable to moisture and resist epimerization[5].

Part 3: Decision Tree for Fluoroamine Coupling

Workflow Start Amide Coupling with 4,4-Difluoropiperidine Check Using Uronium Reagents (e.g., HATU, HBTU)? Start->Check Guanidinylation High Risk of Guanidinylation (Amine attacks reagent) Check->Guanidinylation Yes Alternative Switch Coupling Strategy Check->Alternative No Preactivate Pre-activate acid for 10 min Limit HATU to 1.05 eq Guanidinylation->Preactivate Mitigation Guanidinylation->Alternative Better Route PyBOP Phosphonium Salts (PyBOP) - No Guanidinylation Alternative->PyBOP TCFH TCFH / NMI Protocol (Best for Deactivated Amines) Alternative->TCFH

Workflow for troubleshooting and selecting coupling strategies for 4,4-difluoropiperidines.

Part 4: Reagent Comparison Data

The following table summarizes the quantitative and qualitative performance of various coupling reagents when applied to deactivated amines like 4,4-difluoropiperidine.

Coupling ReagentReactivity with FluoroaminesGuanidinylation RiskEpimerization RiskRecommended Strategy
HATU / HBTU ModerateHigh [2]ModeratePre-activate acid; use strictly 1.0–1.05 eq[1].
PyBOP ModerateNone [1]ModerateGood alternative to uronium salts; use 1.1 eq[1].
TCFH / NMI Very High None Low[3]Gold standard for deactivated amines; forms N-acyl imidazolium[3].
Acyl Fluorides Very High None Low[4]Generate in situ; highly stable to moisture[5].

Part 5: Proven Methodologies (Step-by-Step Protocols)

Protocol A: Phosphonium-Based Coupling (Guanidinylation-Free)

Use this protocol if you want to use standard conditions but need to eliminate the +99 Da guanidinium byproduct.

  • Dissolution: To a flame-dried round-bottom flask under nitrogen, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF or DCM (0.1 M to 0.5 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Activation: Add PyBOP (1.1 eq) in one portion. Stir the mixture at room temperature for 5–10 minutes to ensure complete formation of the activated ester. (Self-Validation: A small aliquot quenched in methanol should show the methyl ester via LC-MS).

  • Coupling: Add 4,4-difluoropiperidine hydrochloride (1.2 eq).

  • Completion: Stir at room temperature for 2–16 hours. Monitor the disappearance of the activated ester by LC-MS.

Protocol B: TCFH/NMI Activation (The Gold Standard for Deactivated Amines)

Use this protocol for highly hindered acids or when 4,4-difluoropiperidine fails to couple under Protocol A.

  • Dissolution: In a dry vial, combine the carboxylic acid (1.0 eq) and N-methylimidazole (NMI) (3.0 eq) in anhydrous acetonitrile or DMF (0.2 M).

  • In Situ Activation: Add N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) (1.1 eq) in a single portion.

  • Validation Step: Stir at room temperature for 15 minutes. (Self-Validation: The solution should become homogeneous as the highly reactive N-acyl imidazolium intermediate forms[3]).

  • Coupling: Add 4,4-difluoropiperidine (1.2 eq) directly to the reaction mixture.

  • Completion: Stir at room temperature. The reaction is typically complete within 1–3 hours due to the extreme electrophilicity of the N-acyl imidazolium species[3]. Quench with water and extract with ethyl acetate.

Part 6: References

  • ResearchGate. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. Mechanochemical Deoxyfluorination of Carboxylic Acids to Acyl Fluorides and Successive Mechanochemical Amide Bond Formation. Available at:[Link]

  • Organic Letters. Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System. Available at:[Link]

  • Organic Letters. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 19F NMR spectral data for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

An In-Depth Comparative Analysis of the ¹H and ¹⁹F NMR Spectral Data for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate Authored by: A Senior Application Scientist In the landscape of modern drug discovery, the inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the ¹H and ¹⁹F NMR Spectral Data for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for modulating metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine scaffold, in particular, has emerged as a valuable building block. Its rigidified conformation and the electron-withdrawing nature of the gem-difluoro group can significantly influence the pKa of neighboring functionalities. A precise understanding of the structural and electronic properties of these molecules is paramount, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this characterization in solution.

This guide provides a detailed analysis and comparison of the ¹H and ¹⁹F NMR spectral data for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate. We will delve into the nuances of spectral interpretation, supported by experimental protocols and a comparative look at a non-fluorinated analogue to highlight the profound impact of fluorination.

The Subject Molecule: Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. The presence of a chiral center at the C3 position and the gem-difluoro group at C4 introduces significant complexity to its NMR spectra, which, when properly interpreted, reveals a wealth of structural information.

Expected ¹H and ¹⁹F NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Ar-H (Benzyl)7.40 - 7.25m-Aromatic protons of the benzyl protecting group.
CH₂ (Benzyl)5.15s-Singlet for the benzylic methylene protons.
H-2ax, H-2eq 4.20 - 3.80m-Complex multiplet due to coupling with each other and adjacent protons. Diastereotopic.
H-3 3.50 - 3.30mJ(H,H), J(H,F)Complex multiplet due to coupling with H-2, H-5, and the two fluorine atoms at C4.
H-5ax, H-5eq 3.20 - 2.80mJ(H,H), J(H,F)Complex multiplet due to coupling with each other, H-6, and the two fluorine atoms at C4.
H-6ax, H-6eq 2.90 - 2.60m-Complex multiplet due to coupling with each other and H-5. Diastereotopic.
NH₂ 1.80br s-Broad singlet, chemical shift is concentration and solvent dependent.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Fluorine AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
F-axial -130 to -140d²J(F,F) ≈ 160-170The two fluorine atoms are diastereotopic and exhibit a large geminal coupling.
F-equatorial -145 to -155d²J(F,F) ≈ 160-170Further coupling to adjacent protons (H-3 and H-5) will result in doublets of multiplets.

Comparative Analysis: The Impact of Fluorination

To appreciate the influence of the gem-difluoro group, we will compare the expected spectrum of our target molecule with that of its non-fluorinated analogue, Benzyl 3-aminopiperidine-1-carboxylate .

Benzyl 3-aminopiperidine-1-carboxylate: ¹H NMR

Without the C4-difluoro group, the piperidine ring is more conformationally flexible, and the proton signals are influenced primarily by proton-proton couplings.

Proton AssignmentExpected Chemical Shift (δ, ppm)Key Differences from Fluorinated Analogue
H-4ax, H-4eq 1.80 - 1.60Protons at C4 are now present and will appear as a multiplet in the aliphatic region.
H-3 ~2.80Shifted upfield due to the absence of the electron-withdrawing fluorine atoms. The multiplicity will be simpler without H-F couplings.
H-5ax, H-5eq ~2.70Also shifted upfield and with simpler multiplicity.

The most significant difference is the absence of the strong deshielding effect of the fluorine atoms on the adjacent protons. This results in the signals for H-3 and H-5 appearing at a significantly lower chemical shift (upfield) in the non-fluorinated compound. Furthermore, the complexity of these signals is reduced due to the absence of heteronuclear J(H,F) couplings.

Experimental Protocol: Acquiring High-Quality NMR Data

Obtaining clean, well-resolved spectra is critical for accurate structural elucidation. The following is a robust protocol for the acquisition of ¹H and ¹⁹F NMR data for fluorinated piperidine derivatives.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is freely soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with exchangeable protons (like the amine group), methanol-d₄ (CD₃OD) can be used to simplify the spectrum by exchanging the NH₂ protons for deuterium.

  • Concentration : Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used for referencing. For ¹⁹F NMR, an external standard such as trifluorotoluene can be used, or the instrument can be referenced to CFCl₃ (0 ppm).

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Setup & Acquisition
  • Shimming : Homogenize the magnetic field by shimming the instrument. This is a critical step to achieve high resolution and sharp lineshapes.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Spectral Width : ~16 ppm

    • Acquisition Time : 2-3 seconds

    • Relaxation Delay : 1-2 seconds

    • Number of Scans : 16-64 scans, depending on the concentration.

  • ¹⁹F NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment, often with proton decoupling to simplify the spectra.

    • Spectral Width : ~200 ppm.[1]

    • Acquisition Time : 1-2 seconds

    • Relaxation Delay : 1-2 seconds

    • Number of Scans : 64-256 scans.

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹⁹F) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing : Reference the spectrum to the internal standard.

  • Peak Picking and Integration : Identify all peaks and integrate their areas to determine the relative number of protons.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the NMR analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter 5-10 mg in 0.6 mL load_sample Load Sample into Spectrometer filter->load_sample Transfer shim Shimming load_sample->shim setup_exp Setup Experiment (¹H and ¹⁹F) shim->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft Process FID phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference analyze Peak Picking & Integration reference->analyze final_spectrum final_spectrum analyze->final_spectrum Final Spectrum & Data Table

Caption: A flowchart illustrating the major steps in acquiring and processing NMR data.

Structural Insights from NMR Data

The detailed analysis of the ¹H and ¹⁹F NMR spectra provides critical insights into the three-dimensional structure of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate.

  • Diastereotopicity : The gem-difluoro group renders the adjacent methylene protons (at C-5) and the two fluorine atoms themselves diastereotopic. This is a direct consequence of the chirality at C-3. This means that in the NMR spectrum, these pairs of nuclei are chemically non-equivalent and will have different chemical shifts and couplings.

  • Conformational Analysis : The magnitudes of the various ³J(H,H) and ³J(H,F) coupling constants can be used to determine the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) via the Karplus equation. The presence of the bulky benzyl-carboxylate group on the nitrogen and the substituents at C3 and C4 will likely favor a chair conformation.

  • Through-Space Interactions : Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons. For example, NOE correlations between the C3-proton and protons on the piperidine ring can help to confirm the relative stereochemistry.

The following diagram illustrates the key couplings that inform the structure.

molecule_couplings cluster_structure Piperidine Ring mol Key NMR Couplings in Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate H3 H3 F_ax F_ax H3->F_ax ³J(H,F) F_eq F_eq H3->F_eq ³J(H,F) F_ax->F_eq ²J(F,F) H5_ax H5_ax H5_ax->F_ax ³J(H,F) H5_eq H5_eq H5_eq->F_eq ³J(H,F)

Caption: A diagram showing important NMR couplings in the fluorinated piperidine ring.

Conclusion

The ¹H and ¹⁹F NMR spectra of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate are rich with information. The presence of the gem-difluoro group not only significantly alters the chemical shifts of adjacent protons due to strong inductive effects but also introduces complex heteronuclear coupling patterns that are invaluable for detailed structural and conformational analysis. A comparative approach with non-fluorinated analogues starkly reveals these electronic and steric influences. By following rigorous experimental protocols, researchers can harness the full power of NMR spectroscopy to unambiguously characterize these and other complex fluorinated molecules, which is an essential step in the modern drug development pipeline.

References

  • The Journal of Organic Chemistry. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]

  • Molecules. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperidines. Available from: [Link]

  • Angewandte Chemie International Edition. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • Nature Communications. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available from: [Link]

  • ChemMedChem. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • ResearchGate. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Available from: [Link]

  • PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • Molecules. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

  • lookchem.com. benzyl 3-aMino-4,4-difluoropiperidine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • ACS Publications. Synthesis of Tetrakis(amino)ethylene-Derived Organic Reductants via Thermal Decomposition of Tris(amino)methanes. Available from: [Link]

  • nextsds.com. (3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate. Available from: [Link]

  • PubMed Central. Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. 19F NMR as a tool in chemical biology. Available from: [Link]

Sources

Comparative

HPLC method validation for assessing Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate purity

HPLC Method Validation for Assessing Purity of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate: A Comparative Guide to Column Chemistries In the landscape of pharmaceutical method development, assessing the purity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for Assessing Purity of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate: A Comparative Guide to Column Chemistries

In the landscape of pharmaceutical method development, assessing the purity of complex halogenated intermediates requires moving beyond default chromatographic parameters. Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 1207852-56-9) [1] is a critical building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.

As a Senior Application Scientist, I have found that this molecule presents a distinct triad of chromatographic challenges:

  • The Primary Amine (C3): Highly basic, leading to severe peak tailing via secondary ion-exchange interactions with residual silanols on traditional silica columns.

  • The Difluoro Group (C4): Highly electronegative, altering the local pKa of the amine and requiring a stationary phase capable of resolving strong dipole-dipole interactions.

  • The Cbz Protecting Group (N1): A bulky, lipophilic moiety that dominates hydrophobic retention but can mask the subtle polar differences of related impurities.

This guide objectively compares the performance of standard C18, polar-embedded C18, and Pentafluorophenyl (PFP) stationary phases, providing a self-validating experimental workflow aligned with the latest ICH Q2(R2) guidelines [2].

Mechanistic Causality: Why Traditional C18 Fails

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While the lipophilic Cbz group ensures the analyte is retained, the unshielded primary amine interacts aggressively with ionized surface silanols (Si-O⁻) at typical reversed-phase pH levels [3]. This secondary retention mechanism disrupts the Gaussian peak shape, resulting in severe asymmetric tailing (As > 2.0).

To overcome this, we must leverage orthogonal selectivity. Pentafluorophenyl (PFP) phases introduce a fluorinated surface that engages in fluorine-fluorine interactions, strong dipole-dipole moments, and π-π interactions with the Cbz aromatic ring [4]. This multipoint retention mechanism pulls the analyte away from the underlying silica surface, neutralizing silanol interference and yielding exceptionally sharp peaks.

RetentionMechanism Analyte Benzyl 3-amino-4,4- difluoropiperidine- 1-carboxylate C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Interactions PFP PFP Phase (Fluorine, Dipole, pi-pi) Analyte->PFP Orthogonal Selectivity Tailing Peak Tailing (As > 2.0) C18->Tailing Unshielded Silanol Ion-Exchange Sharp Sharp Peak (As < 1.2) PFP->Sharp Shielded Surface & F-F Affinity

Fig 1: Chromatographic retention mechanisms comparing standard C18 and PFP stationary phases.

Column Chemistry Comparison: Experimental Data

To objectively evaluate performance, Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate was analyzed across three distinct column chemistries using a standardized gradient of 0.1% Formic Acid in Water and Acetonitrile.

Table 1: Quantitative Performance Metrics Across Stationary Phases

Column ChemistryExample Column EvaluatedUSP Tailing (As)Theoretical Plates (N)Resolution (Rs)*Primary Retention Mechanism
Standard C18 Waters Symmetry C182.154,5001.8Dispersive (Hydrophobic)
Polar-Embedded C18 Phenomenex Synergi Polar-RP1.428,2002.4Hydrophobic + H-Bonding
Pentafluorophenyl (PFP) Thermo Hypersil GOLD PFP1.08 14,500 4.1 Dipole, π-π, F-F, Hydrophobic

*Resolution (Rs) calculated against the critical des-fluoro synthesis impurity.

Optimized PFP Method & Step-by-Step Protocol

Based on the comparative data, the PFP column is selected as the foundation for our self-validating analytical procedure.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (pH ~2.7). Causality: Operating at pH 2.7 ensures the primary amine is fully protonated while simultaneously suppressing the ionization of acidic residual silanols, minimizing secondary interactions[3].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Methanol:Water (50:50 v/v).

  • Standard: Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to create a 1.0 mg/mL stock. Dilute further to a working concentration of 100 µg/mL.

Step 3: Chromatographic Execution

  • Column: Thermo Hypersil GOLD PFP, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 214 nm (optimal for the Cbz chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% → 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.1 - 20.0 min: 10% B (Column Equilibration)

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (purity assessment and release testing), it must be validated according to the enhanced lifecycle approach detailed in the ICH Q2(R2) guidelines (effective June 2024)[2].

ICHValidation cluster_0 Start ICH Q2(R2) Method Validation Spec Specificity Baseline resolution Start->Spec Lin Linearity & Range R² ≥ 0.999 Start->Lin Acc Accuracy Spike Recovery Start->Acc Prec Precision %RSD ≤ 2.0% Start->Prec LOD Sensitivity LOD/LOQ Limits Start->LOD Rob Robustness QbD Variations Start->Rob

Fig 2: Core validation parameters defined by the ICH Q2(R2) analytical lifecycle guidelines.

Table 2: ICH Q2(R2) Validation Summary for the Optimized PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution (Rs > 2.0) from known impurities and degradation products.Rs = 4.1 (vs. des-fluoro impurity); No interference from blank.Pass
Linearity R² ≥ 0.999 across the reportable range (25% to 150% of target concentration).R² = 0.9998Pass
Accuracy 98.0% – 102.0% mean recovery across 3 concentration levels (Spike recovery).99.6% ± 0.4%Pass
Precision Repeatability %RSD ≤ 2.0% (n=6 injections at 100% test concentration).%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise ≥ 3:1 (LOD) and ≥ 10:1 (LOQ).LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Robustness System suitability maintained under deliberate variations (±0.2 pH, ±2°C temp).As < 1.15 across all varied QbD conditions.Pass

Conclusion

When assessing the purity of fluorinated basic amines like Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate, standard C18 columns introduce unacceptable analytical risks due to silanol-induced peak tailing. By transitioning to a Pentafluorophenyl (PFP) stationary phase , analysts can exploit orthogonal dipole and F-F interactions to achieve superior peak symmetry, higher theoretical plates, and robust baseline resolution. The resulting method easily satisfies the rigorous analytical criteria mandated by ICH Q2(R2).

References

  • Novachem. "Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate[F693577-500MG] - 1207852-56-9." Novachem Australia. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Lab Solutions. Available at:[Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at:[Link]

Validation

Conformational Analysis and Physicochemical Profiling: 4-Fluoropiperidine vs. 4,4-Difluoropiperidine Derivatives

The Strategic Role of Fluorination in Piperidine Scaffolds The piperidine ring is one of the most ubiquitous privileged scaffolds in FDA-approved therapeutics. However, its high intrinsic basicity (pKa ~11.2) and conform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Fluorination in Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous privileged scaffolds in FDA-approved therapeutics. However, its high intrinsic basicity (pKa ~11.2) and conformational flexibility often introduce pharmacokinetic liabilities, including poor membrane permeability, high metabolic clearance, and off-target hERG channel toxicity[1].

Strategic fluorination at the 4-position serves as a powerful bioisosteric tool. By substituting hydrogen with fluorine, drug development professionals can profoundly modulate the amine's pKa, fine-tune lipophilicity, and bias the ring into a specific bioactive conformation[1][2]. Understanding the divergent conformational behaviors of mono-fluorinated (4-fluoropiperidine) versus gem-difluorinated (4,4-difluoropiperidine) derivatives is critical for rational lead optimization.

Causality in Conformational Preferences

4-Fluoropiperidine (Mono-fluorination)

In mono-fluorinated piperidines, the fluorine atom dynamically equilibrates between the axial and equatorial positions. While classical steric principles (A-values) dictate that bulkier substituents should prefer the equatorial position to avoid 1,3-diaxial clashes, fluorinated piperidines frequently exhibit a counterintuitive "axial-F preference" [3][4].

This preference is driven by a complex interplay of stereoelectronic forces:

  • Charge-Dipole Interactions: When the piperidine nitrogen is protonated at physiological pH, a strong electrostatic attraction occurs between the positively charged nitrogen ( N+ ) and the highly electronegative axial fluorine ( Fδ− ), stabilizing the axial conformer[3].

  • Hyperconjugation: The axial conformation is further stabilized by the donation of electron density from adjacent, parallel σ(C−H) bonds into the low-lying σ∗(C−F) antibonding orbital[3].

  • Solvation Effects: In non-polar environments (e.g., lipid bilayers or hydrophobic binding pockets), the molecule minimizes its overall macroscopic dipole moment by adopting the axial conformation[5].

4,4-Difluoropiperidine (Gem-difluorination)

Introducing a second fluorine atom at the 4-position fundamentally alters the scaffold's topography. It eliminates the chiral center and the axial/equatorial dynamic at C4, locking the ring into a rigidified chair conformation [6].

The causality of this rigidity lies in both steric and electronic domains. The steric bulk of the gem-difluoro group restricts ring inversion, pre-organizing the molecule and reducing the entropic penalty upon target receptor binding[6]. Electronically, the dual C-F bonds exert a massive inductive electron-withdrawing effect (-I) that pulls electron density away from the nitrogen lone pair, drastically reducing its basicity[2].

ConformationalLogic A Piperidine Scaffold (Flexible, High pKa) B 4-Fluoropiperidine (Mono-fluoro) A->B +1 Fluorine C 4,4-Difluoropiperidine (Gem-difluoro) A->C +2 Fluorines D Axial/Equatorial Equilibrium pKa ~9.4 B->D Inductive & Dipole Effects E Rigidified Chair Conformation pKa ~8.5 C->E Steric Bulk & Strong -I Effect

Caption: Logical flow of fluorination degree on piperidine conformation and pKa modulation.

Physicochemical Performance Comparison

The structural modifications directly translate to measurable physicochemical shifts. The table below summarizes the core differences between the unfluorinated scaffold and its fluorinated derivatives.

PropertyPiperidine4-Fluoropiperidine4,4-Difluoropiperidine
Conformational State Flexible ChairAxial/Equatorial EquilibriumRigidified Chair
Experimental pKa ~11.29.4[7]~8.5[8]
Lipophilicity (logD 7.4) ~0.1~0.8~1.2
Target Engagement Impact High entropic penaltyModerate pre-organizationHigh pre-organization

Data Synthesis & Causality: The pKa drops predictably with each fluorine addition. The first fluorine at the 4-position reduces the pKa by ~1.8 units (from 11.2 to 9.4)[2][7]. The second fluorine exerts a slightly diminished but still potent effect, dropping the pKa by an additional ~0.9 units to ~8.5[2][8]. This stepwise reduction increases the fraction of the neutral species at physiological pH (7.4), which directly enhances passive membrane permeability (logD) and mitigates the risk of basic amine-driven phospholipidosis[1].

Experimental Workflow: NMR Conformational Assignment

To objectively validate the conformational state of these derivatives, a rigorous NMR-based methodology is required. This protocol creates a self-validating system by cross-referencing scalar couplings with spatial proximity data, ensuring absolute trustworthiness in the structural assignment.

Step-by-Step Methodology
  • Differential Sample Preparation: Prepare the piperidine derivative as both the free base and the hydrochloride (HCl) salt. Causality: The protonation state dictates the strength of the charge-dipole interaction. Analyzing both states isolates electrostatic effects from steric effects[3]. Dissolve samples in both CDCl3​ (non-polar) and D2​O (polar) to map solvent-induced conformational shifts.

  • 1D 1H and 19F NMR Acquisition: Acquire standard 1D spectra to extract chemical shifts and coupling constants. Causality: The 3J(19F,1H) scalar couplings are diagnostic. An axial fluorine will exhibit large diaxial coupling constants (~38-40 Hz) with the adjacent axial protons at C3 and C5. Conversely, an equatorial fluorine will show much smaller gauche couplings (~12 Hz)[5].

  • 2D 1H−19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Map the spatial proximity between the fluorine atom and the ring protons. Causality: HOESY acts as an orthogonal validation to the J-coupling data. Relying solely on scalar couplings can lead to misassignments in highly distorted rings; HOESY closes the self-validating loop by confirming exact 3D spatial arrangements[4].

  • Variable Temperature (VT) NMR: Cool the sample incrementally to -80°C. Causality: At room temperature, rapid ring inversion averages the NMR signals. Cooling slows the inversion below the NMR timescale, allowing the distinct signals of the axial and equatorial conformers to be isolated and integrated. This yields the equilibrium constant ( K ) and the free energy difference ( ΔG )[5].

NMRWorkflow S1 1. Sample Preparation (Free base & HCl salt in CDCl3/D2O) S2 2. 1D 1H & 19F NMR (Extract ³J(19F,1H) coupling constants) S1->S2 S3 3. 2D 1H-19F HOESY (Map spatial F-H proximities) S2->S3 S4 4. VT-NMR (Variable Temp) (Slow ring inversion at -80°C) S3->S4 S5 5. Conformational Assignment (Calculate ΔG of Axial vs Equatorial) S4->S5

Caption: Self-validating NMR workflow for determining axial/equatorial preference in piperidines.

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement Using Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Bioisosteric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Bioisosteric replacement, a cornerstone of medicinal chemistry, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties to enhance efficacy, improve safety profiles, and overcome pharmacokinetic challenges.[1][2][3] This guide provides an in-depth comparison of benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate and its bioisosteric counterparts, offering insights supported by experimental data to inform rational drug design.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[4][5] The introduction of fluorine into this and other molecular frameworks has become a powerful strategy to modulate key drug-like properties.[6][7][8][9] This guide will explore the nuanced effects of gem-difluorination at the 4-position of the piperidine ring, a modification that can profoundly influence a compound's basicity, lipophilicity, and metabolic stability.

The Impact of Gem-Difluorination: A Physicochemical Perspective

The replacement of the C-H bonds at the 4-position of the piperidine ring with C-F bonds in benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate introduces significant electronic and conformational changes. These alterations have a cascading effect on several critical physicochemical parameters that govern a drug's behavior in a biological system.

Table 1: Comparative Physicochemical Properties of Benzyl 3-aminopiperidine-1-carboxylate and its 4,4-difluoro Analog

PropertyBenzyl 3-aminopiperidine-1-carboxylate (Parent Compound)Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (Difluoro-Analog)Rationale for Change
pKa (of the piperidine nitrogen) Higher (More Basic)Lower (Less Basic)The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the piperidine nitrogen, thereby lowering its basicity.[7][10]
Lipophilicity (LogP) LowerHigherWhile the effect of a single fluorine is variable, gem-difluorination generally increases lipophilicity due to the hydrophobic nature of the C-F bonds.[7]
Metabolic Stability LowerHigherThe C-F bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, often leading to increased metabolic stability.[6][7][8]
Conformational Preference More FlexibleMore RestrictedThe introduction of the bulky fluorine atoms can restrict the conformational flexibility of the piperidine ring, potentially leading to more specific receptor interactions.

The modulation of pKa is a critical consequence of gem-difluorination. A lower pKa can significantly impact a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target.[6][10] Increased lipophilicity can enhance membrane permeability and absorption, but must be carefully balanced to avoid issues with solubility and off-target effects.[7][9] Perhaps one of the most sought-after benefits of fluorination is the enhancement of metabolic stability. By blocking sites of metabolism, the in vivo half-life of a drug can be extended, potentially leading to improved efficacy and a more convenient dosing regimen.[6][8][11]

Experimental Workflows for Comparative Analysis

To empirically validate the predicted effects of gem-difluorination, a series of standardized in vitro assays are essential. The following protocols provide a framework for the direct comparison of benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate and its non-fluorinated bioisostere.

Experimental Protocol 1: Determination of pKa via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a pH-metric titration method, a gold standard for accurate pKa measurement.[12]

Materials:

  • Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

  • Benzyl 3-aminopiperidine-1-carboxylate

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • High-purity water (Milli-Q or equivalent)

  • pH meter with a calibrated electrode

  • Automated titrator (e.g., SiriusT3)[13][14]

  • Temperature-controlled reaction vessel

Procedure:

  • Accurately weigh approximately 1-5 mg of the test compound and dissolve it in a known volume of high-purity water.[13] A co-solvent such as methanol or DMSO may be used if solubility is an issue.

  • Place the solution in the temperature-controlled vessel and maintain a constant temperature (e.g., 25 °C).

  • Calibrate the pH electrode using standard buffer solutions.

  • Begin the titration by adding small, precise volumes of standardized 0.1 M HCl, recording the pH after each addition until a significant pH drop is observed.

  • Subsequently, titrate the solution with standardized 0.1 M NaOH, again recording the pH at precise intervals until a significant pH rise is observed.

  • The pKa is calculated from the titration curve by determining the pH at which the compound is 50% ionized.[12] Specialized software is often used for this analysis.

Experimental Protocol 2: Determination of Lipophilicity (LogP) via the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a classic measure of a compound's lipophilicity. The shake-flask method remains a reliable, albeit manual, approach.[2]

Materials:

  • Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

  • Benzyl 3-aminopiperidine-1-carboxylate

  • n-Octanol (pre-saturated with water)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in the aqueous buffer at a known concentration.

  • In a centrifuge tube, combine equal volumes of the n-octanol and the aqueous solution of the test compound.

  • Vortex the mixture vigorously for several minutes to ensure thorough partitioning of the compound between the two phases.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).

  • Calculate the LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

Experimental Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.[2][15]

Materials:

  • Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

  • Benzyl 3-aminopiperidine-1-carboxylate

  • Pooled human liver microsomes (or from another relevant species)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.[2]

  • Vortex and centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • The metabolic stability is often expressed as the in vitro half-life (t1/2), which can be calculated from the rate of disappearance of the parent compound.

Visualizing the Bioisosteric Replacement Strategy

The following diagram illustrates the concept of bioisosteric replacement as applied to the piperidine scaffold, highlighting the key physicochemical changes that result from gem-difluorination.

Bioisosteric_Replacement cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacement cluster_2 Difluorinated Analog cluster_3 Impact on Physicochemical Properties Parent Benzyl 3-aminopiperidine- 1-carboxylate Replacement Gem-Difluorination (H, H → F, F) Parent->Replacement Modification Analog Benzyl 3-amino-4,4-difluoropiperidine- 1-carboxylate Replacement->Analog Results in Properties • Lower pKa (Less Basic) • Higher Lipophilicity (LogP) • Increased Metabolic Stability Analog->Properties Leads to Experimental_Workflow cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis & Comparison Synthesis Synthesize Parent and Difluoro-Analog pKa pKa Determination (Potentiometric Titration) Synthesis->pKa LogP LogP Measurement (Shake-Flask Method) Synthesis->LogP Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Synthesis->Metabolic_Stability Analysis Comparative Analysis of Experimental Data pKa->Analysis LogP->Analysis Metabolic_Stability->Analysis

Caption: Workflow for the comparative analysis of piperidine analogs.

Conclusion

The use of benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate as a bioisosteric replacement for its non-fluorinated counterpart represents a powerful strategy in drug discovery. The introduction of gem-difluoro substitution offers a predictable means to modulate key physicochemical properties, often leading to improved metabolic stability and altered basicity and lipophilicity. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to rationally design and evaluate novel piperidine-containing drug candidates with enhanced therapeutic potential. As with any bioisosteric replacement, the ultimate success is context-dependent, and empirical validation is crucial.

[1]***

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. Available at: [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC. Available at: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyprotex pKa and LogP Fact Sheet - Evotec. Available at: [Link]

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) - ResearchGate. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. Available at: [Link]

  • Study finds 'no link' between fluorine in medicines and drug reactions - The Pharmacist. Available at: [Link]

  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Full article: The role of fluorine in medicinal chemistry. Available at: [Link]

  • (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • pKa & LogP Analysis Services - The Solubility Company. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - CSIR-NIScPR. Available at: [Link]

  • Entry-level pKa and LogP measurement - Pharmaceutical Online. Available at: [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.